molecular formula C8H11ClN2 B1294831 5-Chloro-2-(ethylamino)aniline CAS No. 62476-15-7

5-Chloro-2-(ethylamino)aniline

Cat. No.: B1294831
CAS No.: 62476-15-7
M. Wt: 170.64 g/mol
InChI Key: BYXHQRLOVDLFCT-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)aniline is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Benzenediamine, 4-chloro-N1-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-N-ethylbenzene-1,2-diamine
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InChI

InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQRLOVDLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8069569
Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Molecular Weight

170.64 g/mol
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CAS No.

62476-15-7
Record name 4-Chloro-N1-ethyl-1,2-benzenediamine
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 4-chloro-N-ethylbenzene-1,2-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(ethylamino)aniline (CAS Number: 62476-15-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline, also known by its synonym 4-Chloro-N1-ethylbenzene-1,2-diamine, is a substituted aromatic diamine with the chemical formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing two amine groups with different steric and electronic environments, makes it a versatile building block for the construction of heterocyclic systems and other functionalized aromatic compounds. This guide provides a comprehensive overview of its synthesis, properties, and handling, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
CAS Number 62476-15-7N/A
Molecular Formula C₈H₁₁ClN₂N/A
Molecular Weight 170.64 g/mol N/A
Appearance Not specified (likely a solid or oil)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dichloro-1-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction to introduce the ethylamino group, followed by the reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

This initial step involves the reaction of 2,4-dichloro-1-nitrobenzene with ethylamine. The ethylamine selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group.

  • Reactants: 2,4-dichloro-1-nitrobenzene, ethylamine, ethanol.

  • Procedure: A solution of 2,4-dichloro-1-nitrobenzene in ethanol is treated with an excess of aqueous ethylamine. The reaction mixture is heated, typically at reflux, for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-ethyl-4-chloro-2-nitroaniline, often precipitates as orange needles. The solid product is collected by filtration, washed with a cold ethanol-ether mixture, and dried under vacuum. A yield of approximately 89% has been reported for this reaction.[1]

Step 2: Synthesis of this compound (Reduction of N-ethyl-4-chloro-2-nitroaniline)

The second step is the reduction of the nitro group of N-ethyl-4-chloro-2-nitroaniline to the corresponding primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride.

  • Reactants: N-ethyl-4-chloro-2-nitroaniline, iron powder, ammonium chloride, ethanol, water.

  • Procedure: The N-ethyl-4-chloro-2-nitroaniline is dissolved in a mixture of ethanol and a saturated aqueous solution of ammonium chloride. To this solution, iron powder is added portion-wise. The reaction mixture is then heated to reflux with vigorous stirring. The reduction is typically complete within a few hours and can be monitored by TLC. After the reaction is complete, the hot mixture is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue is extracted with an organic solvent, such as ethyl acetate. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process. The first step is a nucleophilic aromatic substitution, followed by a reduction of the nitro group.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Reduction 2,4-dichloro-1-nitrobenzene 2,4-dichloro-1-nitrobenzene N-ethyl-4-chloro-2-nitroaniline N-ethyl-4-chloro-2-nitroaniline 2,4-dichloro-1-nitrobenzene->N-ethyl-4-chloro-2-nitroaniline Ethanol, heat Ethylamine Ethylamine Ethylamine->N-ethyl-4-chloro-2-nitroaniline This compound This compound N-ethyl-4-chloro-2-nitroaniline->this compound Ethanol/Water, heat Iron powder Iron powder Iron powder->this compound Ammonium chloride Ammonium chloride Ammonium chloride->this compound

Caption: Synthetic pathway for this compound.

Analytical Characterization

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons (likely complex multiplets in the aromatic region), and two distinct amine protons (broad singlets).
¹³C NMR Resonances for the two aliphatic carbons of the ethyl group and six distinct aromatic carbon signals.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (170.64 g/mol ) and characteristic isotopic pattern for a monochlorinated compound.
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H stretching (for both primary and secondary amines), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Health and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Development

The primary utility of this compound lies in its role as a chemical intermediate. The presence of two nucleophilic amine groups, differentiated by their substitution pattern, allows for selective reactions to build more complex molecular architectures.

Potential Areas of Application:

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The specific substitution pattern may be leveraged to fine-tune the pharmacological properties of target compounds.

  • Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other colorants.

  • Materials Science: Incorporation into polymers or other materials where its specific electronic and structural features can impart desired properties.

The logical workflow for utilizing this compound in a research and development setting is outlined below.

G Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification Reaction Reaction with Electrophile/Coupling Partner Purification->Reaction Product_Isolation Isolation and Purification of Final Product Reaction->Product_Isolation Biological_Screening Biological/Material Screening Product_Isolation->Biological_Screening End End Biological_Screening->End

Caption: R&D workflow for utilizing this compound.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in various fields, particularly in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, based on established chemical transformations, along with essential information on its properties and safe handling. While detailed characterization data and specific biological applications are not widely published, its structural features suggest it is a versatile building block for further chemical exploration. Researchers and scientists are encouraged to use the provided protocols as a foundation for their synthetic endeavors involving this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-Chloro-2-(ethylamino)aniline (CAS No. 62476-15-7). Due to the limited availability of direct experimental data for this specific compound, this document outlines standardized experimental protocols for the determination of its core physicochemical properties, including melting point, boiling point, solubility, pKa, and logP. Where available, data for structurally analogous compounds are provided for comparative purposes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical research involving this or similar substituted aniline derivatives.

Introduction

This compound, also known as 4-chloro-N-ethylbenzene-1,2-diamine, is a substituted aromatic amine.[1][2] Its structure, featuring a chlorinated phenyl ring with both a primary and a secondary amine group, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for ensuring safe handling and formulation.

This guide summarizes the available data for this compound and provides detailed methodologies for the experimental determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological environments. The following table summarizes the available and anticipated properties for this compound.

PropertyValueSource/Method
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]
CAS Number 62476-15-7[1]
Appearance Data not available-
Melting Point Data not availableSee Protocol 3.1
Boiling Point Data not availableSee Protocol 3.2
Water Solubility Data not available (Predicted: Slightly soluble)See Protocol 3.3
pKa Data not available (Predicted: ~4-5 for anilinium ion)See Protocol 3.4
logP Data not available (Predicted: ~2-3)See Protocol 3.5

Note: Predicted values are based on the properties of structurally similar compounds such as N-ethylaniline and various chloroanilines.[4][5][6][7][8][9]

Experimental Protocols

The following sections provide detailed experimental protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate to determine an approximate melting range. c. The apparatus is allowed to cool. d. A second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. e. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Procedure: a. The side arm of the Thiele tube is gently heated. b. As the temperature rises, a stream of bubbles will emerge from the capillary tube. c. Heating is discontinued, and the oil bath is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Solubility in water is a critical parameter for drug development and environmental fate assessment.

Methodology: Shake-Flask Method

  • Procedure: a. An excess amount of this compound is added to a known volume of deionized water in a sealed flask. b. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered or centrifuged to remove undissolved solid. d. The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expression of Solubility: The solubility is typically expressed in mg/L or mol/L. The solubility of chloroanilines is generally low in water but can be influenced by pH and temperature.[10]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration: a. The solution is titrated with a standardized solution of a strong acid (e.g., HCl). b. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: a. A titration curve (pH vs. volume of titrant added) is plotted. b. The pKa is determined from the pH at the half-equivalence point. The pKa of the anilinium ion of N-ethylaniline is approximately 5.12.[4]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology: HPLC-based Determination

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its logP value.

  • Procedure: a. A calibration curve is generated by injecting a series of standard compounds with known logP values onto a C18 reverse-phase HPLC column and recording their retention times. b. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. c. This compound is then injected under the same chromatographic conditions. d. The logP of the compound is determined from its retention time using the calibration curve. The logP of N-ethylaniline is reported to be 2.16.[5]

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a substituted aniline such as this compound.

G Figure 1. Analytical Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantitative Analysis cluster_3 Physicochemical Profiling A Sample Preparation B Physical Properties (Melting/Boiling Point) A->B C Solubility Assessment A->C D Spectroscopic Analysis (FTIR, NMR, MS) C->D E Elemental Analysis D->E F Chromatographic Analysis (HPLC, GC) E->F G Purity Determination F->G H pKa Determination G->H I logP Determination G->I

References

An In-depth Technical Guide to 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 5-Chloro-2-(ethylamino)aniline (CAS No: 62476-15-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for its synthesis and analysis based on established methods for structurally similar substituted anilines. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

Molecular Structure and Properties

This compound, also known by its synonym 4-Chloro-N1-ethyl-1,2-benzenediamine, is a substituted aniline derivative. The molecular structure consists of a benzene ring substituted with a chlorine atom, a primary amine group (-NH2), and a secondary ethylamino group (-NHCH2CH3) at positions 5, 2, and 1, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H11ClN2[1]
Molecular Weight 170.64 g/mol [1]
CAS Number 62476-15-7[1]
Canonical SMILES CCNc1ccc(Cl)cc1NDerived from InChIKey
InChIKey BYXHQRLOVDLFCT-UHFFFAOYSA-NN/A

Synthesis and Characterization

Proposed Synthetic Pathway

A generalized approach to the synthesis of N-alkylated phenylenediamines often involves the reaction of a phenylenediamine with an alkyl halide in the presence of a base. An alternative route could be the reduction of an N-ethylated nitroaniline.

G Generalized Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 4-Chloro-o-phenylenediamine) reaction N-Ethylation (e.g., with Ethyl Iodide and a Base) start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification purified_product Purified Product purification->purified_product hplc HPLC gcms GC-MS nmr NMR Spectroscopy ftir FTIR Spectroscopy purified_product->hplc purified_product->gcms purified_product->nmr purified_product->ftir

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following are generalized protocols that may be adapted for the synthesis and analysis of this compound.

Protocol 1: Generalized N-Ethylation of a Phenylenediamine

  • Reaction Setup: In a round-bottom flask, dissolve the starting chloro-phenylenediamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution and stir.

  • Alkylation: Slowly add one equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for mass spectrometry compatibility.[2]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological and Chemical Significance

Substituted anilines are a class of compounds with diverse biological activities and are common scaffolds in medicinal chemistry. They are known to undergo metabolic transformations, primarily through N-dealkylation and ring hydroxylation. The specific biological pathways and pharmacological profile of this compound are not well-documented in the literature. However, related chlorinated phenylenediamines have been noted for their use as intermediates in the synthesis of dyes and pharmaceuticals.

The metabolism of N-substituted anilines is an important consideration in drug development, as the metabolic products can have different efficacy and toxicity profiles compared to the parent compound. Enzymes primarily in the liver are responsible for these transformations.

Conclusion

This compound is a substituted aniline with potential applications in chemical synthesis and drug discovery. This guide has provided a summary of its known molecular properties and has outlined generalized protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate the specific chemical, physical, and biological properties of this molecule. Researchers are encouraged to use the information presented herein as a starting point for their studies, with the understanding that optimization of the described methods will likely be necessary.

References

An In-depth Technical Guide to the Synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic pathway for 4-chloro-N1-ethylbenzene-1,2-diamine. The synthesis is presented as a two-step process, commencing with the N-ethylation of 4-chloro-2-nitroaniline, followed by the chemoselective reduction of the intermediate nitro compound. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine is efficiently achieved through a two-step sequence. The first step involves the selective mono-N-ethylation of the starting material, 4-chloro-2-nitroaniline. The resulting intermediate, N-ethyl-4-chloro-2-nitroaniline, is then subjected to a reduction reaction that selectively converts the nitro group to an amine, yielding the target diamine. This approach is advantageous due to the commercial availability of the starting materials and the high yields typically associated with these transformations.

Synthesis_Workflow A 4-chloro-2-nitroaniline C N-ethyl-4-chloro-2-nitroaniline A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethylating Agent (e.g., Ethyl Iodide) B->C D N-ethyl-4-chloro-2-nitroaniline F 4-chloro-N1-ethylbenzene-1,2-diamine D->F Solvent (e.g., EtOH/H2O) E Reducing Agent (e.g., Fe/HCl) E->F

Caption: Synthetic workflow for 4-chloro-N1-ethylbenzene-1,2-diamine.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of anilines and chemoselective nitro group reductions.

Step 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

This procedure details the N-ethylation of 4-chloro-2-nitroaniline.

  • Materials:

    • 4-chloro-2-nitroaniline

    • Ethyl iodide (or other suitable ethylating agent)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq) to the flask.

    • Introduce anhydrous DMF as the solvent to create a stirrable suspension.

    • Add ethyl iodide (1.2 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a cold ethanol-ether mixture.

    • Dry the product under vacuum to yield N-ethyl-4-chloro-2-nitroaniline as orange needles.[1]

Step 2: Synthesis of 4-chloro-N1-ethylbenzene-1,2-diamine

This protocol describes the reduction of the nitro group using iron powder, a method well-regarded for its chemoselectivity, especially in the presence of halides.[2][3]

  • Materials:

    • N-ethyl-4-chloro-2-nitroaniline

    • Iron powder (Fe), fine grade

    • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend N-ethyl-4-chloro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

    • Add iron powder (3.0-5.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 70-80 °C).

    • Slowly add a catalytic amount of concentrated HCl or glacial acetic acid to initiate the reduction. The reaction is exothermic.

    • Continue to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitro compound.

    • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-N1-ethylbenzene-1,2-diamine.

    • The product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

The following tables summarize quantitative data for the key reaction steps, derived from literature reports of the specific precursor synthesis and analogous reduction reactions.

Table 1: Synthesis of N-ethyl-4-chloro-2-nitroaniline

ParameterValueReference
Starting Material4-chloro-2-nitroaniline[1]
ProductN-ethyl-4-chloro-2-nitroaniline[1]
Yield89%[1]
Melting Point90-91 °C[1]
AppearanceOrange needles[1]

Table 2: Reduction of Aromatic Nitro Compounds using Iron Powder

This table presents data from various sources on the reduction of substituted nitroarenes, demonstrating the efficacy and selectivity of the iron-based reduction method.

SubstrateProductReagentsYieldReference
p-Nitroacetophenonep-AminoacetophenoneFe, AcOH, EtOH, H₂O77%[3]
m-Nitroacetophenonem-AminoacetophenoneFe, AcOH, EtOH, H₂O85%[3]
4-Bromonitrobenzene4-BromoanilineFe, AcOH, EtOH, H₂O98%[3]
2-Chloronitrobenzene2-ChloroanilineFe, HCl, MeOH92-94%[4]
4-Nitroanilinep-PhenylenediamineFe, HClHigh[5]

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

Logical_Flow Start Start: 4-chloro-2-nitroaniline Step1 Step 1: N-Ethylation Start->Step1 Intermediate Intermediate: N-ethyl-4-chloro-2-nitroaniline Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 End Final Product: 4-chloro-N1-ethylbenzene-1,2-diamine Step2->End

References

An In-Depth Technical Guide to the Safety of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

5-Chloro-2-(ethylamino)aniline is a substituted aniline derivative. Due to its chemical structure, it should be handled with care, assuming potential hazards similar to other chlorinated anilines.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
Synonyms 4-chloro-N-ethylbenzene-1,2-diamine, N1-Aethyl-4-chlor-o-phenylendiaminGuidechem[2], P&S Chemicals[1]
CAS Number 62476-15-7Guidechem[2], P&S Chemicals[1]
Molecular Formula C8H11ClN2Guidechem[2], P&S Chemicals[1]
Molecular Weight 170.64 g/mol Guidechem[2]

Note: Experimental physical properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available sources.

Hazard Identification and Classification

Based on the GHS classification provided by suppliers, this compound is considered hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Source: Guidechem[2]

General Aniline Hazards: It is prudent to consider the general hazards associated with aniline compounds, which can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] Some anilines are also suspected carcinogens.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are typically derived from data submitted to regulatory bodies or from internal studies conducted by chemical suppliers.

Signaling Pathways and Workflows

Hazard Identification and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical flow from hazard identification to the selection of appropriate personal protective equipment.

Hazard_PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Protective Gloves H315->Gloves Clothing Protective Clothing H315->Clothing H319 H319: Eye Irritation Goggles Eye Protection H319->Goggles H335 H335: Respiratory Irritation Respirator Respiratory Protection H335->Respirator If ventilation is inadequate

Caption: Hazard to PPE Workflow Diagram

First-Aid Response Protocol

This diagram outlines the recommended first-aid measures in case of accidental exposure to this compound.

First_Aid_Protocol cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion (General Precaution) Exposure->Ingestion Wash_Skin Wash with plenty of water Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for several minutes Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Medical_Attention Seek medical attention Ingestion->Medical_Attention Wash_Skin->Medical_Attention If irritation persists Rinse_Eyes->Medical_Attention Fresh_Air->Medical_Attention If breathing is difficult

Caption: First-Aid Measures Workflow

Safe Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

  • Use only outdoors or in a well-ventilated area.[4][5]

  • Do not eat, drink, or smoke when using this product.[4][5]

Storage:

  • Store in a well-ventilated place.[5][6]

  • Keep the container tightly closed.[5][6]

  • Store locked up.[4][5]

  • Protect from direct sunlight as the material may darken in color during storage.[6]

  • Store under an inert atmosphere.[6]

Incompatible Materials:

  • Acids[6]

  • Strong oxidizing agents[6]

  • Acid anhydrides[6]

  • Acid chlorides[6]

  • Chloroformates[6]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

First-Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[6][7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards: No information is available for the specific compound. However, combustion of similar compounds can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Toxicological Information

Ecological Information

No specific ecotoxicity data for this compound was found. However, many aniline derivatives are toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment should be avoided.

This technical guide provides a summary of the currently available safety information for this compound. Due to significant data gaps, a cautious approach is strongly advised. Always consult the original supplier's documentation and perform a comprehensive risk assessment before handling this chemical.

References

A Technical Guide to the Solubility of 5-Chloro-2-(ethylamino)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(ethylamino)aniline. Due to the limited availability of specific experimental data in public literature, this document focuses on predicting the compound's solubility based on its physicochemical properties and the general behavior of aromatic amines. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents is provided to guide researchers in their laboratory work.

Introduction

This compound, a substituted aniline derivative, is a compound of interest in various fields of chemical synthesis and drug discovery. Understanding its solubility in organic solvents is crucial for its application in reaction chemistry, purification processes, formulation development, and pharmacokinetic studies. This guide aims to provide a predictive understanding of its solubility and a practical framework for its experimental determination.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 62476-15-7P&S Chemicals[1]
Molecular Formula C₈H₁₁ClN₂P&S Chemicals[1]
Molecular Weight 170.64 g/mol -

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (amino groups) and non-polar (chlorinated benzene ring, ethyl group) moieties. This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the solvent.

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[2] However, for aromatic amines like this compound, the hydrophobic nature of the benzene ring significantly reduces water solubility.[3] Conversely, aromatic amines tend to be soluble in organic solvents.[2][4] The presence of the chloro and ethyl groups further contributes to the lipophilic character of the molecule.

Based on these principles, a qualitative solubility profile in common organic solvents can be predicted as follows:

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1Low to ModerateThe non-polar nature of hexane will interact favorably with the benzene ring and ethyl group, but the polar amino groups may limit high solubility.
Toluene 2.4HighThe aromatic nature of toluene will have strong favorable interactions with the benzene ring of the solute.
Diethyl Ether 2.8HighThe moderate polarity and hydrogen bond accepting capability of the ether oxygen can interact with the amino groups, while the ethyl groups are compatible with the non-polar parts of the solute.
Dichloromethane 3.1HighA good solvent for many organic compounds, its polarity is suitable for dissolving molecules with both polar and non-polar features.
Acetone 5.1HighThe polar aprotic nature and hydrogen bond accepting capability of acetone will facilitate dissolution.
Ethanol 5.2HighThe ability of ethanol to act as both a hydrogen bond donor and acceptor will lead to strong interactions with the amino groups, and its alkyl chain is compatible with the non-polar regions.
Methanol 6.6Moderate to HighSimilar to ethanol, but its higher polarity might lead to slightly lower solubility compared to less polar alcohols if the non-polar characteristics of the solute dominate.
Water 10.2LowThe large hydrophobic surface area of the molecule will likely lead to poor solubility in the highly polar, hydrogen-bonded network of water.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Determine the mass of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.

      • Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric cluster_spec Instrumental cluster_reporting Data Analysis & Reporting prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter supernatant to remove undissolved solids sample2->sample3 quant_choice Choose Method sample3->quant_choice grav1 Evaporate solvent quant_choice->grav1 spec1 Prepare calibration curve quant_choice->spec1 grav2 Weigh dried solute grav1->grav2 report1 Calculate solubility (e.g., g/100mL, mol/L) grav2->report1 spec3 Analyze sample (HPLC/UV-Vis) spec1->spec3 spec2 Dilute sample spec2->spec3 spec4 Determine concentration spec3->spec4 spec4->report1 report2 Report mean and standard deviation of triplicates report1->report2 report3 Specify determination temperature report2->report3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 5-Chloro-2-(ethylamino)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral and spectrometric data for 5-Chloro-2-(ethylamino)aniline, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectral data based on analogous compounds, alongside established analytical methodologies. This guide serves as a practical reference for the characterization of this compound and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 5-Chloro-2-(propan-2-yl)aniline.[1]

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Coupling Constant (J) in Hz
Aromatic-H~6.5 - 7.2Multiplet-
NH~3.5 - 4.5Broad Singlet-
CH₂~3.1 - 3.3Quartet~7.2
CH₃~1.2 - 1.4Triplet~7.2
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ) in ppm (CDCl₃)
Aromatic C-Cl~128 - 132
Aromatic C-N~145 - 149
Other Aromatic C~115 - 125
CH₂~38 - 42
CH₃~14 - 16
Table 3: Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H~3400 - 3450Asymmetric Stretch
N-H~3300 - 3350Symmetric Stretch
C-H (Aromatic)~3000 - 3100Stretch
C-H (Aliphatic)~2850 - 2970Stretch
C=C (Aromatic)~1600 - 1620Stretch
N-H~1580 - 1600Bend
C-N~1250 - 1350Stretch
C-Cl~700 - 800Stretch
Table 4: Predicted Mass Spectrometry Data
Ionization Mode Predicted [M]⁺ (m/z) Predicted Key Fragments (m/z)
Electron Ionization (EI)170/172 (due to ³⁵Cl/³⁷Cl isotopes)155/157 ([M-CH₃]⁺), 142/144 ([M-C₂H₄]⁺), 127 ([M-C₂H₅, -H]⁺)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral and spectrometric data. These are generalized protocols and may require optimization for specific instrumentation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is used.

    • Acquire 16-64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used.

    • A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Solid Samples (KBr Pellet Method):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2]

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically performed.

  • Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Then, record the sample spectrum. The final spectrum is usually presented as transmittance or absorbance versus wavenumber.[1][2]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[2]

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An instrument capable of electron ionization (EI) or electrospray ionization (ESI), often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ion mode is common for anilines to observe the protonated molecule [M+H]⁺ in ESI.[2] EI is used to generate fragment ions.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or orbitrap analyzer can be used.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragment ions, which helps in confirming the molecular weight and structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Workflow and Data Integration

The characterization of this compound follows a logical workflow to ensure unambiguous identification and structural elucidation.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic/Spectrometric Analysis cluster_interpretation Data Interpretation and Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir_data Functional Group ID (N-H, C-Cl, etc.) ir->ir_data ms_data Molecular Weight & Isotope Pattern ms->ms_data nmr_data Carbon-Hydrogen Framework & Connectivity nmr->nmr_data confirmation Structural Confirmation ir_data->confirmation ms_data->confirmation nmr_data->confirmation

References

A Comprehensive Technical Guide to 5-Chloro-2-(ethylamino)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-2-(ethylamino)aniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its chemical properties, commercial availability, and a plausible experimental protocol for its synthesis. Due to a lack of extensive published research on this specific compound, this guide also includes a proposed synthetic route to facilitate its accessibility for research and development purposes.

Core Compound Data

The following table summarizes the key chemical identifiers and properties of this compound.

ParameterValueSource(s)
IUPAC Name This compound[1]
CAS Number 62476-15-7[1][2]
Molecular Formula C8H11ClN2[1][2]
Molecular Weight 170.64 g/mol [2]
Synonyms 4-chloro-N-ethylbenzene-1,2-diamine, N1-ethyl-4-chlorobenzene-1,2-diamine[1]

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes. The table below lists some of the known suppliers.

SupplierWebsiteNotes
Oakwood Chemical--INVALID-LINK--Lists CAS number and molecular formula.[2]
P&S Chemicals--INVALID-LINK--Provides IUPAC name, CAS number, and synonyms.[1]
VSNCHEM--INVALID-LINK--Lists product under catalog number VZ30191.
HXCHEM--INVALID-LINK--Provides chemical name and CAS number.
Dayang Chem--INVALID-LINK--Lists the compound and indicates synthesis capacity.

Note: Availability and purity levels should be confirmed directly with the suppliers.

Proposed Synthesis Protocol

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in published literature. Therefore, a plausible synthetic route based on the well-established method of reductive amination is proposed below. This protocol is intended as a starting point for laboratory synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Reaction Reductive Amination 4-Chloro-1,2-phenylenediamine->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Pd/C (catalyst) Pd/C (catalyst) Pd/C (catalyst)->Reaction H2 (or H-donor) H2 (or H-donor) H2 (or H-donor)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Methodology:

Objective: To synthesize this compound via reductive amination of 4-chloro-1,2-phenylenediamine with acetaldehyde.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Acetaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol under an inert atmosphere.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Aldehyde Addition: To the stirred suspension, add acetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reduction:

    • Method A (Hydrogenation): Seal the reaction vessel, evacuate the inert atmosphere, and introduce hydrogen gas (balloon or pressurized system). Stir the reaction mixture vigorously at room temperature.

    • Method B (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate, add it to the reaction mixture (3-5 equivalents) and heat the reaction to a moderate temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Disclaimer: This is a proposed synthetic protocol and has not been optimized. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for best results. Standard laboratory safety procedures should be followed at all times.

Potential Applications and Logical Relationships

While specific, documented applications of this compound are scarce in publicly available literature, its structure suggests its utility as an intermediate in the synthesis of various target molecules. The presence of two amine groups with different reactivities and a chloro-substituent on the aromatic ring makes it a versatile building block.

G cluster_derivatives Potential Synthetic Pathways Start This compound Heterocycle_Formation Heterocycle Formation (e.g., Benzimidazoles) Start->Heterocycle_Formation Condensation with carbonyls, etc. Acylation_Sulfonylation Acylation / Sulfonylation (at primary amine) Start->Acylation_Sulfonylation Reaction with acyl/sulfonyl chlorides Aromatic_Substitution Further Aromatic Substitution Start->Aromatic_Substitution Electrophilic or nucleophilic substitution Target_Molecules Bioactive Compounds (e.g., Kinase Inhibitors, etc.) Heterocycle_Formation->Target_Molecules Acylation_Sulfonylation->Target_Molecules Aromatic_Substitution->Target_Molecules

Caption: Potential synthetic utility of the core compound.

The diagram above illustrates the potential synthetic pathways originating from this compound. The vicinal diamine moiety can be utilized in condensation reactions to form heterocyclic structures like benzimidazoles, which are common scaffolds in medicinal chemistry. The primary amine is also susceptible to acylation or sulfonylation, allowing for the introduction of various functional groups. Furthermore, the aromatic ring itself can undergo further substitution reactions, making this compound a versatile starting material for the synthesis of a diverse range of target molecules with potential biological activity.

References

Purity Standards for 5-Chloro-2-(ethylamino)aniline: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the analytical methodologies and purity benchmarks essential for the reliable use of 5-Chloro-2-(ethylamino)aniline in scientific research and drug development.

This technical guide provides a comprehensive overview of the purity standards, analytical methods, and impurity considerations for this compound (CAS No. 62476-15-7), a key intermediate in various synthetic applications. Ensuring the purity and quality of this reagent is paramount for the integrity and reproducibility of research outcomes. This document outlines typical specifications, detailed experimental protocols for purity assessment, and potential impurity profiles based on common synthetic routes and degradation pathways.

Core Purity Specifications

The quality of this compound for research purposes is determined by a set of critical parameters. While specific requirements may vary based on the application, the following table summarizes typical purity specifications for a research-grade substance. These values are derived from standards for analogous substituted anilines used in the pharmaceutical industry.

ParameterSpecificationAnalytical Method(s)
Appearance Light yellow to brown crystalline solid or liquidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Purity (Assay) ≥ 98.0%HPLC, GC
Individual Impurity ≤ 0.5%HPLC, GC
Total Impurities ≤ 1.5%HPLC, GC
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals ≤ 20 ppmICP-MS or ICP-OES

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound requires a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assay and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

    • Gradient Example: Start at 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[1]

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and provides both quantitative purity data and structural information for impurity identification.

Experimental Protocol: GC-MS Purity and Impurity Profiling

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A nonpolar capillary column, such as a DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and fragmentation patterns.

Common Impurities and Their Origins

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Understanding potential impurities is crucial for developing robust analytical methods and ensuring product quality. A plausible synthetic route for a related compound, 5-Chloro-2-(propan-2-yl)aniline, involves the alkylation of a chloroaniline precursor followed by reduction of a nitro group.[2][3] Extrapolating from this, potential impurities for this compound could include:

ImpurityPotential Origin
Starting Materials Unreacted 4-chloro-2-nitroaniline or 5-chloro-2-nitroaniline.
Isomeric Impurities Other chloroethylanilines formed due to non-selective reactions.
Over-Alkylated Products Di-ethylated aniline derivatives.
Oxidation Products Formed during synthesis or upon storage.
Residual Solvents Solvents used in the synthesis and purification process (e.g., Dichloromethane, Ethyl Acetate).[2]

Stability and Storage

This compound is expected to be stable under recommended storage conditions.[4] However, like many anilines, it may be sensitive to light, air, and high temperatures, potentially leading to discoloration and degradation. It is advisable to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Visualizations

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Start Receive Sample of This compound Prep Prepare analytical samples (e.g., dissolve in solvent) Start->Prep HPLC HPLC Analysis (Purity Assay, Impurity Profile) Prep->HPLC GCMS GC-MS Analysis (Purity, Volatile Impurities) Prep->GCMS KF Karl Fischer Titration (Water Content) Prep->KF NMR_MS Structural Confirmation (¹H NMR, MS) Prep->NMR_MS Evaluate Evaluate data against specifications HPLC->Evaluate GCMS->Evaluate KF->Evaluate NMR_MS->Evaluate Pass Material Passes (Release for Research) Evaluate->Pass Meets Specs Fail Material Fails (Out of Specification) Evaluate->Fail Does Not Meet Specs Investigate Investigate root cause (e.g., re-purify, re-analyze) Fail->Investigate

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Potential Impurity Profile

Impurity_Profile cluster_impurities Potential Impurities Main This compound (Target Compound) StartingMaterial Unreacted Starting Materials (e.g., 4-chloro-2-nitroaniline) Main->StartingMaterial from Byproduct Synthetic By-products (e.g., Isomers) Main->Byproduct from OverAlkylated Over-Alkylated Species Main->OverAlkylated from Degradation Degradation Products (e.g., Oxidation products) Main->Degradation from ResidualSolvent Residual Solvents Main->ResidualSolvent from

Caption: A diagram illustrating the potential sources and types of impurities in this compound.

Decision Tree for Out-of-Specification (OOS) Results

OOS_Decision_Tree OOS Out-of-Specification (OOS) Result Obtained Check1 Phase 1: Laboratory Investigation - Check calculations & data transfer - Examine instrument performance OOS->Check1 ErrorFound Assignable Cause Found? Check1->ErrorFound Invalidate Invalidate Original Result Re-test Sample ErrorFound->Invalidate Yes NoError No Assignable Cause ErrorFound->NoError No Check2 Phase 2: Full-Scale Investigation - Re-sample if necessary - Expand testing (e.g., other batches) - Review manufacturing process NoError->Check2 FinalDecision Final Decision on Batch (e.g., Reject, Reprocess) Check2->FinalDecision

Caption: A decision tree for handling out-of-specification results for this compound.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, a versatile class of aromatic amines, are foundational scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, readily tunable through substitution on the aromatic ring or the amino group, have positioned them as indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Medicinal Chemistry: Targeting Disease with Precision

Substituted anilines are privileged structures in drug discovery, frequently appearing as key pharmacophores in a wide array of therapeutic agents.[1] Their ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets makes them ideal candidates for the design of enzyme inhibitors and receptor modulators.[2] However, it is important to note that the aniline motif can sometimes be associated with metabolic instability and toxicity, leading to research into bioisosteric replacements to mitigate these potential liabilities.[3][4][5][6]

Kinase Inhibitors: A Case Study in Cancer Therapy

Protein kinases are a major class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention.[2] Substituted anilines have been extensively utilized in the development of potent and selective kinase inhibitors.[1]

Dual Mer/c-Met Kinase Inhibitors: The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various tumors and play crucial roles in cell survival, proliferation, and metastasis.[3][4] Dual inhibitors targeting both kinases offer a promising strategy for effective cancer treatment. A series of 2-substituted aniline pyrimidine derivatives have shown significant potential in this area.[1][3]

CompoundMer IC₅₀ (nM)c-Met IC₅₀ (nM)Antiproliferative Activity (Cell Line, IC₅₀)
18c 18.5 ± 2.333.6 ± 4.3HepG2, MDA-MB-231, HCT116 (comparable to Cabozantinib)
17c 6.4 ± 1.826.1 ± 7.7HepG2, MDA-MB-231, HCT116 (significant activity)
14a 7.9 ± 1.3Weaker than MerNot specified
14b 9.4 ± 1.5Weaker than MerNot specified
14g 7.1 ± 0.9Weaker than MerNot specified

Data sourced from references:[1][2][3][4][5]

The diagram below illustrates the simplified signaling cascade initiated by Hepatocyte Growth Factor (HGF) binding to the c-Met receptor and the subsequent inhibition by a substituted aniline-based dual inhibitor. Aberrant activation of this pathway, through overexpression or mutation, can drive tumor growth, survival, and metastasis.[7][8][9][10] The substituted aniline inhibitor competes with ATP for the kinase domain's binding pocket, preventing autophosphorylation and the activation of downstream effectors like PI3K/AKT and RAS/MAPK pathways.

Mer_cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK STAT STAT Pathway P1->STAT Inhibitor Substituted Aniline Inhibitor Inhibitor->P1 Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Invasion Invasion/Metastasis STAT->Invasion

Simplified Mer/c-Met signaling pathway and point of inhibition.

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives (e.g., compounds 18a-o): [3]

  • Reaction Setup: To a mixture of the appropriate pyrimidine intermediate (1.2 mmol) and the desired substituted aniline (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL), add p-toluenesulfonic acid (PTSA, 4.0 mmol).

  • Reaction Conditions: Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction solution to room temperature. Pour the solution into ice water (100 mL).

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/methanol gradient (e.g., 100:1 to 40:1), to afford the final compound.

In Vitro Mer Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay): [11][12]

  • Reagent Preparation: Prepare a 3X compound solution by serially diluting the test inhibitor (e.g., in 1X Kinase Buffer A with DMSO). Prepare a 3X kinase/antibody mixture (e.g., Mer Kinase and Europium-labeled anti-tag antibody in buffer). Prepare a 3X tracer solution (Alexa Fluor™ 647-labeled ATP-competitive tracer).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents 1. Serial Dilution of Inhibitor (3X) 2. Prepare Kinase/Antibody Mix (3X) 3. Prepare Tracer Solution (3X) start->reagents plate Dispense into 384-well Plate: - 5 µL Inhibitor - 5 µL Kinase/Ab Mix - 5 µL Tracer reagents->plate incubate Incubate at RT for 60 min plate->incubate read Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate->read analyze Calculate Emission Ratio Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end Corrosion_Test_Workflow start Start: Prepare Coupons prep Polish, Degrease, Wash, Dry start->prep weigh1 Record Initial Weight (W_initial) prep->weigh1 immerse Immerse in Corrosive Medium (+/- Inhibitor) for Time T weigh1->immerse remove Remove and Clean Coupons (e.g., ASTM G1) immerse->remove weigh2 Record Final Weight (W_final) remove->weigh2 calc Calculate Weight Loss (ΔW) Calculate Corrosion Rate (CR) Calculate Inhibition Efficiency (IE%) weigh2->calc end End: Report Results calc->end

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-(ethylamino)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline, with the CAS number 62476-15-7, is a substituted aromatic diamine that holds potential as a versatile intermediate in various organic syntheses. Its structure, featuring a chlorine atom and an ethylamino group on the aniline backbone, provides a unique combination of steric and electronic properties that can be exploited in the construction of complex molecules. This document provides an overview of its potential applications, drawing parallels from structurally similar compounds, and outlines detailed, representative experimental protocols for its synthesis and use. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the following protocols are based on established methods for analogous substituted anilines.

Chemical Properties

A summary of the key chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 62476-15-7[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]

Potential Applications

Based on the reactivity of similar substituted anilines, this compound is a promising candidate for the following applications:

  • Intermediate in Dye Synthesis: Anilines are fundamental building blocks in the synthesis of azo dyes. The primary amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of colored dyes. The chloro and ethylamino substituents can influence the final color and fastness properties of the dye.

  • Precursor in Pharmaceutical Synthesis: The substituted aniline motif is prevalent in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents, where the specific substitution pattern could be crucial for modulating pharmacological activity. Analogous chloro-anilines are used in the development of kinase inhibitors and other targeted therapies.

  • Building Block for Agrochemicals: Substituted anilines are also important intermediates in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its potential use in azo dye synthesis. These protocols are based on well-established chemical transformations for similar molecules.

Protocol 1: Synthesis of this compound

This proposed two-step synthesis involves the reduction of a commercially available nitroaniline precursor followed by N-alkylation.

Step 1: Reduction of 5-Chloro-2-nitroaniline to 4-Chloro-1,2-phenylenediamine

  • Materials: 5-Chloro-2-nitroaniline, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in a 2:1 mixture of ethanol and water.

    • Heat the suspension to reflux (approximately 80-90 °C).

    • Add a solution of 5-Chloro-2-nitroaniline (1 equivalent) in ethanol dropwise to the refluxing mixture.

    • After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield 4-Chloro-1,2-phenylenediamine. Further purification can be achieved by column chromatography if necessary.

Step 2: Selective N-Ethylation of 4-Chloro-1,2-phenylenediamine

  • Materials: 4-Chloro-1,2-phenylenediamine, Acetaldehyde, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve 4-Chloro-1,2-phenylenediamine (1 equivalent) and acetaldehyde (1.1 equivalents) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.

StepReactantProductTypical Yield (%)Purity (%)
1 5-Chloro-2-nitroaniline4-Chloro-1,2-phenylenediamine85-95>95 (crude)
2 4-Chloro-1,2-phenylenediamineThis compound70-85>98 (after chromatography)

Note: Yields and purity are estimates based on similar reactions and are dependent on the specific reaction conditions and purification methods employed.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol describes the diazotization of this compound and its subsequent coupling with a coupling agent (e.g., 2-naphthol) to form an azo dye.

  • Materials: this compound, Sodium nitrite, Hydrochloric acid, 2-Naphthol, Sodium hydroxide, Ice.

  • Procedure:

    • Diazotization:

      • Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Coupling:

      • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

      • Cool this solution to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

      • A colored precipitate of the azo dye should form immediately.

      • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

    • Isolation:

      • Filter the precipitated dye using vacuum filtration.

      • Wash the solid with cold water until the filtrate is neutral.

      • Dry the dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Azo Dye Synthesis Start 5-Chloro-2-nitroaniline Intermediate 4-Chloro-1,2-phenylenediamine Start->Intermediate Reduction (Fe/NH4Cl) Product This compound Intermediate->Product Reductive Amination (Acetaldehyde, H2/Pd-C) Dye_Start This compound Diazonium Diazonium Salt Dye_Start->Diazonium Diazotization (NaNO2, HCl) Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling_Agent 2-Naphthol Coupling_Agent->Azo_Dye Azo Coupling

Caption: Proposed workflow for the synthesis and application of this compound.

Disclaimer: The information provided in these application notes is intended for guidance and is based on established chemical principles and data from analogous compounds. Researchers should conduct their own literature searches and risk assessments before commencing any experimental work. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 5-Chloro-2-(ethylamino)aniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-(ethylamino)aniline as a versatile precursor for the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document outlines detailed experimental protocols for the synthesis of quinoxalines and benzimidazoles, summarizes key quantitative data, and provides insights into the biological activities of the resulting compounds.

Introduction

This compound is an ortho-phenylenediamine derivative characterized by the presence of a chlorine atom and an ethylamino group on the benzene ring. This specific substitution pattern makes it a valuable starting material for the synthesis of a variety of heterocyclic systems, particularly those requiring a 1,2-diaminobenzene moiety for their construction. The electronic and steric properties imparted by the chloro and ethylamino substituents can influence the reactivity of the precursor and the biological activity of the final heterocyclic products.

The primary applications of this compound lie in the synthesis of:

  • Quinoxalines: Formed by the condensation reaction with 1,2-dicarbonyl compounds. Quinoxaline derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]

  • Benzimidazoles: Synthesized through condensation with aldehydes or carboxylic acids and their derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer and anthelmintic agents.[2]

This document provides detailed methodologies for the synthesis of representative compounds from these classes, starting from this compound.

Synthesis of Heterocyclic Compounds: Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a representative quinoxaline and benzimidazole derivative from this compound.

Protocol 1: Synthesis of 6-Chloro-8-ethyl-1,2,3,4-tetrahydroquinoxaline

This protocol describes the synthesis of a quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound, followed by reduction.

Reaction Scheme:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction This compound This compound Intermediate_Quinoxaline 6-Chloro-8-ethylquinoxaline This compound->Intermediate_Quinoxaline + Glyoxal Ethanol, Reflux Glyoxal Glyoxal Final_Product 6-Chloro-8-ethyl-1,2,3,4-tetrahydroquinoxaline Intermediate_Quinoxaline_ref 6-Chloro-8-ethylquinoxaline Intermediate_Quinoxaline_ref->Final_Product NaBH4, Methanol G Start This compound Product 6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole Start->Product + Acetic Acid Reflux Reagent Acetic Acid G Quinoxaline Quinoxaline Derivative ROS Reactive Oxygen Species (ROS) Generation Quinoxaline->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Wall_Damage Cell Wall/Membrane Damage ROS->Cell_Wall_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Wall_Damage->Cell_Death G Benzimidazole Benzimidazole Derivative Tubulin Inhibition of Tubulin Polymerization Benzimidazole->Tubulin Signaling_Inhibition Inhibition of PI3K/AKT & MAPK Pathways Benzimidazole->Signaling_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation & Survival Signaling_Inhibition->Proliferation_Inhibition Proliferation_Inhibition->Apoptosis

References

Application Notes and Protocols: Reactions of 5-Chloro-2-(ethylamino)aniline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline, a substituted ortho-phenylenediamine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a primary and a secondary amine group, allows for a diverse range of reactions with various electrophiles. The electronic properties of the benzene ring, influenced by the chloro and ethylamino substituents, further modulate its reactivity. These reactions can be broadly categorized into acylations, condensations, and cyclizations, leading to a variety of heterocyclic structures and other functionalized derivatives. This document provides an overview of these reactions, along with detailed experimental protocols for key transformations.

Reactions with Electrophiles: An Overview

This compound readily reacts with a variety of electrophiles. The primary amino group is generally more nucleophilic and less sterically hindered than the secondary ethylamino group, leading to preferential reaction at this site under kinetic control. However, reaction conditions can be tuned to favor reaction at the secondary amine or disubstitution.

Acylation Reactions

Acylation of this compound can be achieved with various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed smoothly to yield the corresponding amides. The resulting N-acyl derivatives can serve as intermediates for further transformations, including intramolecular cyclizations to form heterocyclic systems.

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and acid-catalyzed. The resulting imines can be valuable intermediates for the synthesis of more complex molecules.

Cyclization Reactions

The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds.

  • Quinoxalines: Reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines, a class of compounds with diverse biological activities.

  • Benzodiazepines: Condensation with ketones can yield 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry.

  • Benzimidazolones: Reaction with phosgene or its synthetic equivalents, such as triphosgene, can lead to the formation of benzimidazolones.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound in the public domain, the following table provides representative data based on analogous reactions with similar substituted anilines. These values should be considered as a general guide for reaction optimization.

ElectrophileReagentProduct TypeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acyl ChlorideAcetyl ChlorideAmideDichloromethane0 - 251 - 385 - 95
AnhydrideAcetic AnhydrideAmideAcetic Acid25 - 502 - 480 - 90
AldehydeBenzaldehydeImine (Schiff Base)Ethanol25 - 78 (reflux)3 - 670 - 85
1,2-DiketoneBenzilQuinoxalineEthanol/Acetic Acid78 (reflux)4 - 875 - 90
KetoneAcetone1,5-BenzodiazepineAcetonitrile/Ethanol25 - 78 (reflux)6 - 1260 - 80
Phosgene EquivalentTriphosgeneBenzimidazolone1,2-Dichloroethane83 (reflux)12 - 1670 - 85
Sulfonyl Chloridep-Toluenesulfonyl ChlorideSulfonamidePyridine0 - 252 - 580 - 95
IsocyanatePhenyl IsocyanateUreaTetrahydrofuran251 - 390 - 98

Experimental Protocols

Protocol 1: Acylation with Acetic Anhydride to form N-(4-Chloro-2-(ethylamino)phenyl)acetamide

Objective: To synthesize N-(4-Chloro-2-(ethylamino)phenyl)acetamide via acylation of the primary amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • To this solution, add 1.12 mL (12 mmol) of acetic anhydride dropwise with stirring at room temperature.

  • After the addition is complete, add a solution of 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

  • Stir the mixture at room temperature for 2 hours. The product may precipitate out of solution.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-Chloro-2-(ethylamino)phenyl)acetamide.

  • Dry the product under vacuum.

Expected Outcome: A crystalline solid. The yield is expected to be in the range of 80-90%.

Protocol 2: Condensation with Benzaldehyde to form (E)-N'-(4-Chloro-2-(ethylamino)phenyl)-1-phenylmethanimine

Objective: To synthesize the Schiff base derivative by condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Catalytic amount of glacial acetic acid

  • Standard laboratory glassware with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 20 mL of ethanol.

  • Add 1.06 mL (10 mmol) of benzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may crystallize out upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Expected Outcome: A colored crystalline solid. The yield is expected to be in the range of 70-85%.

Protocol 3: Cyclization with Benzil to form 6-Chloro-4-ethyl-2,3-diphenyl-1,4-dihydroquinoxaline

Objective: To synthesize a quinoxaline derivative through the condensation and cyclization of this compound with benzil.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound and 2.10 g (10 mmol) of benzil in 40 mL of ethanol.

  • Add 5 mL of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate from the solution. If necessary, cool the flask in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 6-Chloro-4-ethyl-2,3-diphenyl-1,4-dihydroquinoxaline.

  • Dry the purified product.

Expected Outcome: A crystalline solid. The yield is expected to be in the range of 75-90%.

Visualizations

Acylation_Reaction reactant This compound product N-(4-Chloro-2-(ethylamino)phenyl)acetamide reactant->product Acylation electrophile Acetic Anhydride electrophile->product Reagent

Caption: Acylation of this compound.

Condensation_Reaction reactant This compound product Schiff Base (Imine) reactant->product Condensation (-H2O) electrophile Benzaldehyde electrophile->product Reagent

Caption: Condensation with an aldehyde.

Cyclization_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A This compound C Mixing in Ethanol/Acetic Acid A->C B 1,2-Dicarbonyl (e.g., Benzil) B->C D Reflux C->D E Quinoxaline Derivative D->E

Caption: Workflow for Quinoxaline Synthesis.

Application Notes and Protocols for the Analytical Detection of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline is a substituted aniline derivative with potential applications in pharmaceutical synthesis and other chemical industries. As an intermediate or a potential impurity in drug substances, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final product. This document provides detailed application notes and standardized protocols for the analytical detection of this compound utilizing common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical procedures for analogous substituted anilines and are intended to serve as a comprehensive guide for researchers and professionals in drug development.

Data Presentation: Summary of Analytical Data

The following table summarizes the expected quantitative data for the analysis of this compound based on typical performance for analogous compounds. These values should be considered as starting points and will require validation for specific instrumentation and sample matrices.

ParameterHPLC-UVGC-MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic Acid (Gradient)Helium (Constant Flow)
Expected Retention Time Dependent on the specific gradient program; anticipated in the mid-to-late region of the chromatogram.Dependent on the temperature program; likely in the range of 10-15 minutes.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ng/mL
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Major Fragment Ions (m/z) N/AExpected fragments from the loss of the ethyl group and other characteristic fragments of the chloroaniline core.

Experimental Protocols

This method is designed to separate this compound from potential impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-26 min: 90% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all detected peaks.

GC-MS is a highly sensitive and specific method for the detection and structural confirmation of volatile and semi-volatile compounds like this compound.[1]

a. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • For solid samples, an extraction step using a suitable solvent may be necessary.[2]

b. GC-MS Conditions:

  • Column: DB-5ms (or equivalent nonpolar capillary column), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

c. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantify the analyte using a calibration curve generated from the analysis of the prepared standards.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample Weighing Weighing Sample->Weighing Dissolution Dissolution/Extraction Weighing->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC System Dilution->HPLC Liquid Injection GCMS GC-MS System Dilution->GCMS Vaporized Injection Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analytical detection of this compound.

GCMS_Process cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column GC Column Injector->Column Separation IonSource Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Signal Sample Prepared Sample Sample->Injector Injection

Caption: Logical workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

References

Application Note: Determination of 5-Chloro-2-(ethylamino)aniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-(ethylamino)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As an intermediate or final product in drug development and other high-purity applications, a reliable analytical method is essential to confirm its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and accuracy.

This application note presents a proposed reverse-phase HPLC-UV method for the quantitative analysis of this compound. The described method is based on established methodologies for analogous substituted anilines and serves as a starting point for method development and validation.[1]

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in the table below. These conditions are based on typical methods for similar compounds and may require optimization for specific instrumentation and sample matrices.

ParameterProposed Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Methodology

The proposed method is designed to separate this compound from potential impurities. The use of a C18 column provides good retention for this moderately nonpolar compound. The mobile phase composition can be adjusted (isocratic or gradient) to achieve the desired retention time and resolution. The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility. A detection wavelength of 254 nm is proposed, as it is a common wavelength for the analysis of aromatic compounds.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution Preparation (0.1 mg/mL): Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration of 0.1 mg/mL of this compound.

3. HPLC-UV Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

4. Data Analysis

  • The purity of this compound can be calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

  • For quantitative analysis, a calibration curve should be constructed by plotting the peak area versus the concentration of the standard solutions.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound based on typical performance for similar methods. This data should be confirmed by method validation.

ParameterExpected Value
Retention Time Dependent on the specific mobile phase composition, but expected to be in a reasonable range for good separation.
Linearity Range 1-100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution in Mobile Phase) injection Injection of Samples and Standards sample_prep->injection standard_prep Standard Preparation (Serial Dilutions) standard_prep->injection mobile_phase_prep Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid) hplc_system HPLC System Equilibration mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Purity Calculation / Calibration Curve) integration->quantification report Final Report quantification->report

Caption: HPLC-UV analysis workflow for this compound.

Disclaimer: The provided method is a proposed starting point based on the analysis of similar compounds and has not been validated for this compound specifically. Method optimization and validation are required to ensure its suitability for the intended purpose.

References

Application Note: High-Throughput Analysis of 5-Chloro-2-(ethylamino)aniline Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(ethylamino)aniline and its derivatives are key intermediates in the synthesis of various industrial chemicals, including pharmaceuticals and dyes. Due to their potential biological activity and environmental significance, robust and sensitive analytical methods are crucial for their characterization and quantification. This application note details a comprehensive protocol for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented cover sample preparation from various matrices, an optional derivatization step to enhance analyte volatility and detection, and optimized GC-MS parameters for both qualitative and quantitative analyses.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of substituted anilines like this compound, GC-MS provides high resolution and sensitivity.[1] However, the polarity of the amino group in some aniline compounds can lead to poor peak shape and tailing during GC analysis. To address this, a derivatization step is often employed to improve their chromatographic behavior and detection sensitivity.[1][2] This protocol outlines both a direct injection approach and a more robust derivatization-based method for the comprehensive characterization of this compound derivatives.

Experimental Protocols

The selection of the appropriate sample preparation and analysis method will depend on the specific derivative of interest, the sample matrix, and the research objectives.

Protocol 1: Direct GC-MS Analysis

This protocol is suitable for derivatives of this compound that are sufficiently volatile and thermally stable for direct analysis.

1. Sample Preparation:

  • For Organic Matrices (e.g., reaction mixtures, organic solvents):

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

    • If necessary, dilute the sample to a working concentration of approximately 0.1 mg/mL.

    • For quantitative analysis, add an appropriate internal standard (e.g., N-methylaniline) to the final solution.[3][4]

  • For Aqueous Matrices (e.g., groundwater, biological fluids):

    • Adjust the pH of a known volume of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).[1]

    • Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., chloroform, methylene chloride) at a 1:5 (v/v) solvent-to-sample ratio.[1]

    • Vortex or shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction two more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters:

The following are general starting parameters and may require optimization for specific instruments and target analytes.

ParameterSetting
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramStart at 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min)[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-450
Scan ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)
Protocol 2: GC-MS Analysis with Derivatization

For derivatives with poor chromatographic performance, derivatization can significantly improve peak shape and sensitivity.[1] Acylation is a common derivatization technique for anilines.

1. Derivatization Procedure (Acylation):

  • Following sample preparation and extraction as described in Protocol 1, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing reagent such as 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate.[3][4]

  • Vortex the mixture and heat at 60-70°C for 15-30 minutes.

  • After cooling to room temperature, evaporate the excess derivatizing reagent under nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate or chloroform for GC-MS analysis.[3][4]

2. GC-MS Parameters:

The GC-MS parameters will be similar to those in Protocol 1, but the oven temperature program may need to be adjusted to accommodate the higher molecular weight and altered volatility of the derivatized analytes.

Data Presentation

Quantitative data for the analysis of this compound and its potential derivatives are summarized below. Note that the exact mass fragments will depend on the specific derivative being analyzed.

AnalyteDerivatization MethodExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundNone170/172155, 127, 92
Derivatized Aniline (example)with 4-carbethoxyhexafluorobutyryl chloride343Dependent on derivative structure
Derivatized Aniline (example)with 2,2,2-trichloroethyl chloroformate267/269Dependent on derivative structure

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Derivative Analysis cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Aqueous Solution) Extraction Liquid-Liquid Extraction (for aqueous samples) Sample->Extraction pH adjustment Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Derivatization Acylation with Derivatizing Agent Reconstitution->Derivatization If required Injection GC Injection Reconstitution->Injection Cleanup Removal of Excess Reagent Derivatization->Cleanup Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: GC-MS workflow for aniline derivative analysis.

Logical Relationship: Direct vs. Derivatization Approach

Decision_Tree Decision Logic for Analytical Approach Analyte Analyte Properties (Volatility, Polarity) PoorPeak Poor Peak Shape or Low Sensitivity? Analyte->PoorPeak Direct Direct GC-MS Analysis Derivatization Derivatization followed by GC-MS PoorPeak->Direct No PoorPeak->Derivatization Yes

Caption: Selection between direct and derivatization GC-MS.

Conclusion

The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of this compound and its derivatives in various matrices.[1] The choice between direct analysis and derivatization allows for flexibility depending on the specific analytes and research needs. The provided quantitative data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.

References

Application Notes and Protocols for the Use of 5-Chloro-2-(ethylamino)aniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a cornerstone of organic chemistry, with wide-ranging applications in the textile, printing, and pharmaceutical industries. The molecular architecture of an azo dye, and consequently its color and properties, can be systematically tuned by the judicious selection of the diazo and coupling components.

This document provides detailed application notes and a representative protocol for the use of 5-Chloro-2-(ethylamino)aniline as a diazo component in the synthesis of azo dyes. While specific examples of dyes derived from this intermediate are not extensively documented in publicly available literature, the following protocols are based on well-established principles of diazotization and azo coupling reactions applicable to substituted anilines. The presence of the chloro and ethylamino substituents on the aniline ring is anticipated to influence the final color and fastness properties of the resulting dyes.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, a naphthol, or another aromatic amine.[2][3] This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the colored dye molecule.

Experimental Protocols

The following protocols describe the synthesis of a representative azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound (1.71 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (10 mL). Stir the mixture until the amine fully dissolves.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 0.011 mol) in cold distilled water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting cold solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 0.01 mol) in a solution of concentrated hydrochloric acid (2 mL) and distilled water (20 mL). Cool the solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the solution of N,N-dimethylaniline.

  • Simultaneously, add a solution of sodium acetate (5 g) in water (20 mL) portion-wise to maintain the pH of the reaction mixture between 4 and 5.

  • Continue stirring the reaction mixture in the ice bath for 1 hour. A colored precipitate of the azo dye will form.

  • After the coupling reaction is complete, collect the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator over anhydrous calcium chloride.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of an azo dye derived from this compound and N,N-dimethylaniline. These values are representative of typical azo dye syntheses and should be experimentally determined.

ParameterValue
Diazo Component This compound
Coupling Component N,N-Dimethylaniline
Molecular Formula of Dye C₁₆H₁₈ClN₅
Molecular Weight of Dye 315.80 g/mol
Theoretical Yield 3.16 g (based on 0.01 mol starting material)
Experimental Yield 2.53 g
Percentage Yield 80%
Melting Point 155-158 °C
Appearance Reddish-Orange Crystalline Powder
λmax (in Ethanol) 485 nm
Purity (by HPLC) >98%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound HCl, NaNO2 HCl, NaNO2 This compound->HCl, NaNO2 Diazonium Salt Diazonium Salt N,N-Dimethylaniline N,N-Dimethylaniline Diazonium Salt->N,N-Dimethylaniline Coupling HCl, NaNO2->Diazonium Salt 0-5 C 0-5 C HCl, NaNO2->0-5 C Sodium Acetate Sodium Acetate N,N-Dimethylaniline->Sodium Acetate Azo Dye Azo Dye Sodium Acetate->Azo Dye Reaction_Mechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Azo Coupling Mechanism (Electrophilic Aromatic Substitution) Ar-NH2 Ar-NH₂ HONO HONO (from NaNO₂ + HCl) Ar-NH2->HONO Ar-N2+ Ar-N₂⁺ (Diazonium Ion) HONO->Ar-N2+ Coupling_Component Ar'-H (Electron-rich) Ar-N2+->Coupling_Component Sigma_Complex [Ar-N=N-Ar'(H)]⁺ (Sigma Complex) Coupling_Component->Sigma_Complex Azo_Dye_Product Ar-N=N-Ar' (Azo Dye) Sigma_Complex->Azo_Dye_Product -H⁺

References

Application of 5-Chloro-2-(ethylamino)aniline in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(ethylamino)aniline is a substituted diamine that serves as a valuable building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both a reactive aniline moiety and an N-ethylamino group, coupled with the electronic and steric influence of the chloro substituent, makes it a versatile intermediate in the construction of complex heterocyclic systems. While specific, widespread applications in marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in compounds of medicinal interest. These application notes provide a comprehensive overview of the synthesis of this compound and its potential utility as a pharmaceutical intermediate, supported by detailed, plausible experimental protocols.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 62476-15-7
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point Not available
Melting Point Not available
Solubility Not available
¹H NMR Expected signals: Aromatic protons (δ 6.5-7.5 ppm), N-H protons (variable), ethyl group protons (quartet and triplet, δ 1.0-3.5 ppm).
¹³C NMR Expected signals: Aromatic carbons (δ 110-150 ppm), ethyl group carbons (δ 15-45 ppm).
Mass Spectrometry (MS) [M]+ at m/z 170.06 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N). Key fragments would involve loss of the ethyl group and other characteristic cleavages.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-ethylation of a suitable chloro-nitroaniline precursor, followed by the reduction of the nitro group. A plausible and efficient synthetic pathway is outlined below.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 2,5-Dichloronitrobenzene Intermediate N-Ethyl-4-chloro-2-nitroaniline Start->Intermediate Ethylamine, Ethanol, Reflux Product This compound Intermediate->Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-4-chloro-2-nitroaniline (Intermediate)

This protocol describes the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine.

Materials:

  • 2,5-Dichloronitrobenzene

  • Ethylamine (as a solution, e.g., 70% in water, or as a condensed gas)

  • Ethanol

  • Ether

  • Phosphorus pentoxide (P₂O₅) for drying (handle with care)

  • Standard laboratory glassware for reflux, filtration, and drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 26 g of 2,5-dichloronitrobenzene and 400 mL of ethanol.

  • Add 25 mL of ethylamine solution to the flask.

  • Heat the mixture to reflux and maintain for 24 hours.

  • To drive the reaction to completion, add an additional 5 mL of ethylamine at 6-hour intervals during the reflux period.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the resulting orange needles and wash them with a small amount of a cold ethanol-ether mixture.

  • Dry the product over P₂O₅ under vacuum to obtain N-ethyl-4-chloro-2-nitro-aniline.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
2,5-Dichloronitrobenzene192.00260.135
Ethylamine45.08ExcessExcess
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
N-Ethyl-4-chloro-2-nitroaniline200.6224.489%

This protocol is adapted from a known synthetic method for N-ethyl-4-chloro-2-nitro-aniline.

Protocol 2: Reduction of N-Ethyl-4-chloro-2-nitroaniline to this compound

This protocol describes a general method for the reduction of a nitro group to an amine using tin(II) chloride. This is a plausible method, and optimization may be required.

Materials:

  • N-Ethyl-4-chloro-2-nitroaniline

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and drying

Procedure:

  • Dissolve N-ethyl-4-chloro-2-nitroaniline in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and add it to the solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Expected Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Starting Amount (g)Moles
N-Ethyl-4-chloro-2-nitroaniline200.6210.00.050
Tin(II) chloride dihydrate225.6333.80.150
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
This compound170.648.53>80% (estimated)

Note: The yield is an estimation based on typical nitro group reductions and would need to be confirmed experimentally.

Application in Pharmaceutical Intermediate Synthesis

Substituted anilines are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The presence of multiple reactive sites on this compound allows for its incorporation into various heterocyclic scaffolds that are of interest in drug discovery.

Potential Signaling Pathway Interactions

While direct evidence for the modulation of specific signaling pathways by this compound itself is not available, its derivatives could potentially interact with various biological targets. For instance, substituted anilines are core components of many kinase inhibitors. The aniline nitrogen can act as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites.

SignalingPathway Aniline_Derivative This compound Derivative Kinase Kinase Active Site (e.g., ATP binding pocket) Aniline_Derivative->Kinase Binding Inhibition Inhibition Aniline_Derivative->Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream Phosphorylation Cascade Inhibition->Kinase Blocks Activity

Caption: Potential interaction of a derivative with a kinase signaling pathway.

Hypothetical Application in the Synthesis of a Bioactive Scaffold

One plausible application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. The reaction of an o-phenylenediamine with an aldehyde or carboxylic acid is a common method for benzimidazole synthesis.

Hypothetical Reaction Scheme:

BenzimidazoleSynthesis Start This compound Product Substituted Benzimidazole Start->Product Reagent Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reagent->Product Cyclocondensation

Caption: Plausible synthesis of a benzimidazole derivative.

This type of reaction would yield a benzimidazole with a chloro substituent at the 6-position and an ethylamino group at the 4-position, providing a unique substitution pattern for further derivatization and biological screening.

Conclusion

This compound is a readily accessible synthetic intermediate with potential applications in pharmaceutical research and development. The protocols provided offer a clear pathway to its synthesis, and the application notes highlight its potential for constructing biologically relevant molecules. Further exploration of the reactivity of this compound and the biological activity of its derivatives could lead to the discovery of novel therapeutic agents. Researchers are encouraged to use these notes as a foundation for their own investigations into the utility of this versatile building block.

Synthetic Protocols for the Derivatization of 5-Chloro-2-(ethylamino)aniline: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Chloro-2-(ethylamino)aniline, a versatile building block in the synthesis of various organic molecules with potential applications in pharmaceutical and materials science. The protocols outlined below describe common derivatization reactions targeting the amino group and the aromatic ring, including acylation, sulfonation, and diazotization followed by azo coupling.

Acylation: Synthesis of N-(4-Chloro-2-(ethylamino)phenyl)acetamide

Acylation of the primary amino group in this compound can be readily achieved using acetic anhydride. This reaction is useful for protecting the amino group or for synthesizing acetamide derivatives which may possess biological activity.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (0.01 mol) of this compound in 30 mL of glacial acetic acid.

  • To this solution, add 1.12 g (0.011 mol) of acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, add a solution of 1.64 g (0.02 mol) of sodium acetate in 10 mL of water.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-Chloro-2-(ethylamino)phenyl)acetamide.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles (mol)Expected Yield (%)
This compoundC₈H₁₁ClN₂170.641.710.01-
Acetic anhydrideC₄H₆O₃102.091.120.011-
N-(4-Chloro-2-(ethylamino)phenyl)acetamideC₁₀H₁₃ClN₂O212.68--85-95

Sulfonation: Synthesis of 4-Chloro-2-(ethylamino)benzenesulfonamide

Sulfonation of the aromatic ring of this compound introduces a sulfonamide group, a common pharmacophore in many drug molecules. The reaction is typically carried out using chlorosulfonic acid.

Experimental Protocol

Materials:

  • This compound

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ammonium hydroxide solution (25%)

  • Ice

  • Standard laboratory glassware in a fume hood

  • Magnetic stirrer

  • Drying tube (CaCl₂)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, dissolve 1.71 g (0.01 mol) of this compound in 50 mL of anhydrous dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1.28 g (0.011 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Separate the organic layer and wash it with cold water.

  • Slowly add the organic layer to 50 mL of chilled concentrated ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture for 30 minutes. The sulfonamide product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 4-Chloro-2-(ethylamino)benzenesulfonamide.

  • Dry the product under vacuum.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles (mol)Expected Yield (%)
This compoundC₈H₁₁ClN₂170.641.710.01-
Chlorosulfonic acidHSO₃Cl116.521.280.011-
4-Chloro-2-(ethylamino)benzenesulfonamideC₈H₁₁ClN₂O₂S249.71--70-80

Diazotization and Azo Coupling: Synthesis of an Azo Dye

The primary amino group of this compound can be diazotized and coupled with an activated aromatic compound, such as β-naphthol, to form a brightly colored azo dye.

Experimental Protocol

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • β-Naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure: Part A: Diazotization

  • In a 250 mL beaker, dissolve 1.71 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% NaOH solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Filter the crude azo dye, wash thoroughly with cold water, and dry.

  • Recrystallize the product from ethanol or glacial acetic acid to obtain the pure dye.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles (mol)Expected Yield (%)
This compoundC₈H₁₁ClN₂170.641.710.01-
Sodium nitriteNaNO₂69.000.760.011-
β-NaphtholC₁₀H₈O144.171.440.01-
Azo Dye ProductC₁₈H₁₆ClN₃O325.80--90-98

Visualizations

Acylation_Pathway start This compound reagent1 Acetic Anhydride / Acetic Acid start->reagent1 Acylation product N-(4-Chloro-2-(ethylamino)phenyl)acetamide reagent1->product

Caption: Synthetic pathway for the acylation of this compound.

Sulfonation_Pathway start This compound reagent1 1. Chlorosulfonic Acid 2. NH4OH start->reagent1 Sulfonation product 4-Chloro-2-(ethylamino)benzenesulfonamide reagent1->product

Caption: Synthetic pathway for the sulfonation of this compound.

Azo_Coupling_Pathway start This compound diazotization NaNO2 / HCl 0-5 °C start->diazotization Diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling_reagent β-Naphthol / NaOH diazonium_salt->coupling_reagent Azo Coupling product Azo Dye coupling_reagent->product

Caption: Synthetic pathway for the diazotization and azo coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Solvents setup_apparatus Set up Glassware and Equipment prep_reagents->setup_apparatus add_reagents Add Reagents under Controlled Conditions setup_apparatus->add_reagents monitor_reaction Monitor Reaction Progress (e.g., TLC) add_reagents->monitor_reaction quench_reaction Quench Reaction / Precipitate Product monitor_reaction->quench_reaction filter_solid Filter and Wash Crude Product quench_reaction->filter_solid recrystallize Recrystallize for Purification filter_solid->recrystallize dry_product Dry Final Product recrystallize->dry_product determine_yield Determine Yield dry_product->determine_yield characterize Characterize Product (e.g., m.p., NMR, IR) determine_yield->characterize

Caption: General experimental workflow for synthetic derivatization.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Chloro-2-(ethylamino)aniline, a key intermediate in pharmaceutical and chemical industries. The synthesis is presented as a robust two-step process commencing with the production of 5-chloro-2-nitroaniline, followed by a reductive amination to yield the final product. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive and scalable synthetic methodology, including quantitative data, detailed experimental procedures, and safety considerations.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis, particularly as a building block for the creation of more complex molecules in the pharmaceutical and dye industries. The presence of the chloro, ethylamino, and amino functionalities on the benzene ring offers multiple reactive sites for further chemical transformations. The reliable and scalable synthesis of this compound is therefore crucial for its application in drug discovery and development. The synthetic approach detailed herein involves the initial synthesis of the intermediate 5-chloro-2-nitroaniline, followed by a one-pot reductive amination to introduce the ethyl group and reduce the nitro group.

Overall Synthetic Pathway

The large-scale synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-chloro-2-nitroaniline, from a suitable starting material such as m-dichlorobenzene or 3-chloroaniline. The second stage is the conversion of this intermediate to the final product via reductive amination.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 5-chloro-2-nitroaniline cluster_1 Stage 2: Synthesis of this compound Starting Material Starting Material Intermediate 5-chloro-2-nitroaniline Starting Material->Intermediate Nitration & Amination or Formylation, Nitration & Hydrolysis Final_Product This compound Intermediate->Final_Product Reductive Amination

Caption: Overall synthetic pathway for this compound.

Stage 1: Large-Scale Synthesis of 5-chloro-2-nitroaniline

Two primary, scalable routes for the synthesis of 5-chloro-2-nitroaniline are presented below.

Method A: From m-Dichlorobenzene

This method involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a high-pressure amination.

  • Nitration of m-Dichlorobenzene:

    • In a suitable reactor, charge m-dichlorobenzene.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining the temperature between 40-100°C.[1]

    • The reaction is typically carried out for 4-18 hours.[1]

    • Upon completion, the organic layer containing 2,4-dichloronitrobenzene is separated, washed, and used in the next step.

  • Amination of 2,4-Dichloronitrobenzene:

    • The crude 2,4-dichloronitrobenzene is charged into a high-pressure autoclave with a suitable solvent (e.g., toluene).[1]

    • Liquid ammonia is introduced, and the reactor is heated to 90-160°C, maintaining a pressure of 1.0-8.0 MPa.[1][2]

    • The reaction is held for 2-10 hours.[1]

    • After cooling and venting the excess ammonia, the product mixture is filtered to remove ammonium chloride.

    • The filtrate is concentrated, and the crude 5-chloro-2-nitroaniline is purified by recrystallization from methanol to yield yellow needle-like crystals.[2]

ParameterValueReference
Starting Material m-Dichlorobenzene[1]
Key Intermediate 2,4-Dichloronitrobenzene[2]
Amination Temperature 90-160 °C[1]
Amination Pressure 1.0-8.0 MPa[2]
Reaction Time (Amination) 2-10 hours[1]
Overall Yield ~85%[2]
Purity >98%[2]
Method B: From 3-Chloroaniline

This route involves the protection of the amino group, followed by nitration and deprotection.

  • Formylation of 3-Chloroaniline:

    • 3-Chloroaniline is reacted with formic acid in an inert organic solvent under azeotropic dehydration conditions to form 3-chloroformylaniline.[3]

  • Nitration of 3-Chloroformylaniline:

    • The 3-chloroformylaniline is nitrated using a mixture of nitric acid and acetic anhydride at a controlled temperature of -5 to 10°C for 2-2.5 hours.[3][4]

  • Hydrolysis:

    • The resulting nitration product is hydrolyzed with a 20-25% sodium hydroxide solution under reflux for 1-1.5 hours to yield 5-chloro-2-nitroaniline.[3][4]

    • The product is then isolated by filtration and purified by recrystallization.

ParameterValueReference
Starting Material 3-Chloroaniline[3]
Nitration Temperature -5 to 10 °C[3][4]
Nitration Time 2.0-2.5 hours[3][4]
Hydrolysis Time 1-1.5 hours[3][4]
Overall Yield >60%[3]
Purity >98%[3]

Stage 2: Large-Scale Synthesis of this compound

The conversion of 5-chloro-2-nitroaniline to this compound is efficiently achieved through a one-pot reductive amination process. This involves the reduction of the nitro group to a primary amine, which then reacts with acetaldehyde to form an imine in situ. The imine is subsequently reduced to the final secondary amine product.

Reductive_Amination_Workflow A 5-chloro-2-nitroaniline B Reduction of Nitro Group A->B C 5-chloro-1,2-diaminobenzene (in situ) B->C D Imine Formation with Acetaldehyde C->D E Imine Intermediate (in situ) D->E F Reduction of Imine E->F G This compound F->G

Caption: Workflow for the reductive amination of 5-chloro-2-nitroaniline.

Experimental Protocol
  • Reaction Setup:

    • In a large-scale reactor equipped with a stirrer, thermometer, and addition funnel, charge 5-chloro-2-nitroaniline and a suitable solvent (e.g., ethanol or isopropanol).

  • Reduction of the Nitro Group:

    • Add a reducing agent. For large-scale synthesis, catalytic hydrogenation is preferred. Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Pressurize the reactor with hydrogen gas (H₂) and stir the mixture at room temperature until the nitro group is completely reduced. The reaction progress can be monitored by TLC or HPLC.

  • Reductive Amination:

    • After the complete reduction of the nitro group to 5-chloro-1,2-diaminobenzene, carefully add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture at a controlled temperature.

    • The reaction mixture is then subjected to a second reduction step. This can be achieved by continuing the catalytic hydrogenation or by the addition of a chemical reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Catalytic hydrogenation is often preferred for large-scale operations due to cost and safety.

    • Continue stirring at room temperature until the reaction is complete, as indicated by monitoring techniques.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst (if used).

    • Concentrate the solvent under reduced pressure.

    • The residue can be taken up in a suitable organic solvent and washed with water or brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

    • The crude this compound can be purified by vacuum distillation or column chromatography to obtain a product of high purity.

Quantitative Data (Reductive Amination)
ParameterValue
Starting Material 5-chloro-2-nitroaniline
Reducing Agent (Nitro) H₂/Pd-C
Amine Source Acetaldehyde
Reducing Agent (Imine) H₂/Pd-C or NaBH₄
Solvent Ethanol or Isopropanol
Temperature Room Temperature
Purity High purity after purification

Safety and Handling

  • 5-chloro-2-nitroaniline: This compound is a yellow crystalline solid and can be harmful if swallowed or inhaled. It is recommended to handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a properly rated and maintained pressure reactor with appropriate safety measures in place.

  • Acetaldehyde: Acetaldehyde is a volatile and flammable liquid. It should be handled in a fume hood.

  • Sodium Borohydride: This reducing agent reacts with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.

Applications in Drug Development

Substituted anilines are crucial scaffolds in medicinal chemistry. This compound serves as a versatile intermediate for the synthesis of various biologically active compounds. The presence of the chloro group can enhance lipophilicity and metabolic stability, while the amino and ethylamino groups provide sites for further derivatization to modulate pharmacological properties and target engagement.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following the outlined procedures and considering the safety precautions, researchers and professionals in the field of drug development can reliably produce this important chemical intermediate for their research and manufacturing needs. The two-stage synthetic route is robust, scalable, and yields a high-purity product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Chloro-2-(ethylamino)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your laboratory work.

Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. The protocols and data presented here are largely based on methods for the structurally similar compound, 5-Chloro-2-(propan-2-yl)aniline, and other substituted anilines. These should serve as a strong starting point, but optimization for your specific experimental conditions is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is an Oil and Difficult to Purify Presence of various impurities.Purify the product using column chromatography on silica gel with a suitable eluent system, such as a hexane/ethyl acetate gradient.[1]
Low Purity After Purification Incomplete removal of starting materials or byproducts.- Ensure the precursor, 2,4-dichloronitrobenzene, is purified by recrystallization from ethanol to remove isomers before synthesis.[2]- Thoroughly wash and consider re-purification of the final product.[2]
Formation of Emulsion During Extraction Complex mixture of compounds at the aqueous-organic interface.- Add a saturated brine solution to help break the emulsion.- Filter the reaction mixture through a pad of celite to remove fine solid byproducts before extraction.
Column Chromatography Yields Poor Separation Incorrect mobile phase polarity; Co-elution of impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- A gradient elution from low to high polarity (e.g., hexane to ethyl acetate) is often effective for separating anilines from nonpolar and polar impurities.[1]
Product Darkens on Storage Oxidation of the aniline.Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Peak Tailing in HPLC Analysis Interaction of the basic aniline with acidic silanol groups on the column.Adjust the mobile phase pH to be at least 2 units away from the pKa of the aniline to ensure it is in a single ionic state. The addition of a small amount of a volatile amine (e.g., triethylamine) to the mobile phase can also mitigate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for substituted anilines like this compound are column chromatography, recrystallization, and vacuum distillation.[4] The choice of method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.[4]

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent will dissolve the crude product when hot but not at room temperature.[4] For anilines, alcohols (like methanol or ethanol) or hydrocarbon solvents (like hexane) are often effective.[4] It is recommended to test the solubility of a small amount of your crude product in various solvents to determine the optimal one.

Q3: What are the typical conditions for column chromatography of this compound?

A3: For column chromatography, silica gel is a commonly used stationary phase.[5] A gradient elution with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] The optimal ratio should be determined by TLC analysis.

Q4: What are the likely impurities in my crude this compound?

A4: Potential impurities can arise from the synthesis process and may include unreacted starting materials (e.g., 5-chloro-2-nitroaniline), byproducts from side reactions, and residual solvents.[2] Isomeric impurities may also be present if the initial starting materials were not pure.[2]

Q5: My purified product is a dark oil. Is this normal?

A5: While some substituted anilines can be oils, a dark color often indicates the presence of oxidized impurities. If the purity is high as determined by analytical methods (e.g., NMR, GC-MS), the color may not be an issue for subsequent steps. However, if purity is a concern, further purification or treatment with activated carbon may be necessary.

Quantitative Data

The following tables summarize typical yields and purities achieved for the purification of structurally similar substituted anilines. This data should be used as a general guide.

Table 1: Purity and Yield Data for Recrystallization of Substituted Anilines [4]

CompoundSolvent SystemPurity Achieved (%)Yield (%)
5-Chloro-2-nitroanilineMethanol>99~90
2-Bromo-5-methylanilineEthanol/Water>9885-90
4-Chloro-2-methylanilineHexane>99~80

Table 2: Purity and Yield Data for Column Chromatography of Chloroanilines [4]

| Compound | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) | | :--- | :--- | :--- | :--- | | 2,4-Dichloroaniline | Silica Gel | Hexane/Ethyl Acetate (9:1) | >99 | ~95 | | 3-Chloroaniline | Alumina | Dichloromethane | >99 | ~92 | | 4-Chloro-2-nitroaniline | Silica Gel | Toluene | >99 | >90 |

Table 3: Purity and Yield Data for Vacuum Distillation of Chloroanilines

CompoundBoiling Point (°C) at Pressure (mmHg)Purity Achieved (%)Yield (%)
5-Chloro-2-methylaniline127-137 at 0.1 MPa (~750)>99.5~98

Experimental Protocols

Safety Precaution: Always handle chlorinated anilines in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Recrystallization

This method is suitable for purifying solid crude products with a small amount of impurities.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, hexane, or a mixture)[4]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent to dissolve the solid completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol 2: Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities.[4]

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)[4]

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, avoiding air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.[4]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Monitoring: Collect fractions and monitor the separation by spotting them on a TLC plate and visualizing under a UV lamp.[4]

  • Fraction Pooling: Combine the fractions containing the pure product.[4]

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.[4]

Protocol 3: Vacuum Distillation

This method is suitable for purifying liquid compounds or low-melting solids that are thermally stable.[4]

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Place the crude product and a few boiling chips into the round-bottom flask.[4]

  • Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level using the vacuum pump.[4]

  • Heating: Gently heat the distillation flask.[4]

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. This fraction will be the purified product.

Workflow Visualization

The following diagram illustrates a general workflow for the purification and analysis of crude this compound.

PurificationWorkflow General Purification Workflow for this compound crude_product Crude this compound prelim_analysis Preliminary Analysis (TLC, NMR) crude_product->prelim_analysis choose_method Choose Purification Method prelim_analysis->choose_method recrystallization Recrystallization choose_method->recrystallization If Solid column_chrom Column Chromatography choose_method->column_chrom If Oil or Complex Mixture distillation Vacuum Distillation choose_method->distillation If Liquid/Low-Melting Solid pure_solid Pure Solid Product recrystallization->pure_solid pure_liquid Pure Liquid/Oil Product column_chrom->pure_liquid distillation->pure_liquid final_analysis Final Purity Analysis (NMR, GC-MS, HPLC) pure_solid->final_analysis pure_liquid->final_analysis storage Store Purified Product final_analysis->storage

Caption: A flowchart illustrating the decision-making process for purifying crude this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 5-Chloro-2-(ethylamino)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized from a suitable precursor such as 5-chloro-2-nitroaniline or 5-chloro-2-aminoaniline. The two most common approaches are:

  • Reductive Amination: This involves the reaction of 5-chloro-2-aminoaniline with acetaldehyde in the presence of a reducing agent. This method is often preferred due to its high selectivity for the mono-N-ethylated product.

  • Direct N-Alkylation: This route involves the reaction of 5-chloro-2-aminoaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. Careful control of reaction conditions is crucial to minimize over-alkylation.

Q2: I am observing the formation of a di-ethylated byproduct. How can I minimize this?

A2: The formation of N,N-diethylaniline is a common side reaction, particularly in direct alkylation methods. This occurs because the mono-alkylated product can be more nucleophilic than the starting aniline.[1] To minimize this:

  • Control Stoichiometry: Use a molar excess of the 5-chloro-2-aminoaniline relative to the ethylating agent.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation.

  • Choice of Ethylating Agent: Less reactive agents may provide better selectivity.

  • Consider Reductive Amination: This method generally offers better control over mono-alkylation.[2]

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Low Reactivity of Starting Material: The presence of the electron-withdrawing chloro group can reduce the nucleophilicity of the aniline. More forcing conditions, such as higher temperatures or stronger bases, may be required.

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and base are critical. For instance, polar aprotic solvents like DMF or DMSO are often preferred for N-alkylation reactions.

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

Q4: What is a suitable method for purifying the final product, this compound?

A4: Purification can typically be achieved through standard laboratory techniques. The choice of method depends on the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products, especially if they have different polarities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a common choice.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be used to achieve high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Insufficient reaction temperature.- Inactive catalyst (if applicable).- Poor quality of reagents or solvents.- Gradually increase the reaction temperature while monitoring for side product formation.- Use fresh, high-purity reagents and anhydrous solvents.- If using a catalytic method, screen different catalysts.
Formation of Multiple Products (Observed on TLC) - Over-alkylation leading to di-ethylated and other byproducts.- Side reactions due to high temperatures.- Use a molar excess of 5-chloro-2-aminoaniline.- Lower the reaction temperature and extend the reaction time.- Consider switching to a more selective method like reductive amination.
Difficulty in Product Isolation - Emulsion formation during aqueous workup.- Product loss during extraction if it has some water solubility.- Add brine to the aqueous layer to break emulsions.- Perform multiple extractions with the organic solvent to ensure complete recovery.
Product Discoloration - Oxidation of the aniline product.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.- Purification by distillation or chromatography can remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the N-ethylation of 5-chloro-2-aminoaniline using acetaldehyde and a reducing agent.

Materials:

  • 5-chloro-2-aminoaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-aminoaniline (1.0 eq.) in methanol or DCM.

  • Add acetaldehyde (1.1 eq.) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Add a few drops of acetic acid to catalyze the imine formation.

  • Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Direct N-Alkylation

This protocol outlines the direct alkylation of 5-chloro-2-aminoaniline with an ethyl halide.

Materials:

  • 5-chloro-2-aminoaniline

  • Ethyl bromide or Ethyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-chloro-2-aminoaniline (1.2 eq.), potassium carbonate (2.0 eq.), and the solvent (acetonitrile or DMF).

  • Stir the mixture at room temperature.

  • Add the ethyl halide (1.0 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for the N-alkylation of substituted anilines, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Substituted Anilines

Parameter Condition A (Reductive Amination) Condition B (Direct Alkylation) Considerations
Starting Material 5-chloro-2-aminoaniline5-chloro-2-aminoanilinePurity of starting material is crucial for high yield.
Ethylating Agent AcetaldehydeEthyl bromide / Ethyl iodideReactivity: Ethyl iodide > Ethyl bromide.
Reducing Agent NaBH(OAc)₃ / NaBH₃CNN/ANaBH(OAc)₃ is often milder and more selective.
Base N/A (or mild acid catalyst)K₂CO₃, Cs₂CO₃, Et₃NA non-nucleophilic base is required to scavenge the acid formed.
Solvent Methanol, DCM, THFAcetonitrile, DMF, DMSOPolar aprotic solvents are generally preferred for direct alkylation.
Temperature Room Temperature25 °C to 100 °CHigher temperatures may be needed for less reactive substrates.
Typical Yield 70-95%50-80%Yields are highly dependent on the specific substrate and conditions.

Table 2: Troubleshooting Common Side Products

Side Product Formation Pathway Mitigation Strategy
N,N-diethyl-5-chloro-2-aminoaniline Over-alkylation of the desired mono-ethylated product.Use an excess of the starting aniline; lower reaction temperature; use a less reactive ethylating agent.
Unreacted Starting Material Incomplete reaction.Increase reaction time and/or temperature; ensure purity of reagents.
Quaternary Ammonium Salt Further alkylation of the di-ethylated product.Use a significant excess of the starting aniline.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_reductive_amination Method 1: Reductive Amination cluster_direct_alkylation Method 2: Direct N-Alkylation cluster_end Final Product 5_chloro_2_aminoaniline 5-Chloro-2-aminoaniline Imine_Formation Imine Formation 5_chloro_2_aminoaniline->Imine_Formation + Alkylation Alkylation Reaction 5_chloro_2_aminoaniline->Alkylation + Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction + Final_Product This compound Reduction->Final_Product Ethyl_Halide Ethyl Halide (e.g., EtBr, EtI) Ethyl_Halide->Alkylation Base Base (e.g., K₂CO₃) Base->Alkylation + Alkylation->Final_Product

Caption: Synthetic pathways for this compound.

Troubleshooting_Logic Start Reaction Outcome Analysis Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Temp Increase Temperature Low_Yield->Check_Temp Yes Successful_Reaction Proceed to Purification Multiple_Products->Successful_Reaction No Adjust_Stoichiometry Adjust Stoichiometry (excess aniline) Multiple_Products->Adjust_Stoichiometry Yes Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Change_Method Consider Reductive Amination Adjust_Stoichiometry->Change_Method

References

Technical Support Center: Synthesis of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-(ethylamino)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reductive Amination of 5-Chloro-2-nitroaniline

Issue 1: Low yield of the desired mono-ethylated product and formation of N,N-diethylaniline byproduct.

  • Potential Cause: Over-alkylation is a common side reaction in the N-alkylation of anilines. The mono-alkylated product, this compound, can be more nucleophilic than the starting 5-chloro-2-nitroaniline, leading to a second ethylation.

  • Recommended Solutions:

    • Control Stoichiometry: Use a minimal excess of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). A molar ratio of 1:1 to 1:1.2 (aniline to ethylating agent) is recommended.

    • Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation.

    • Choice of Base: A bulky, non-nucleophilic base can minimize side reactions.

    • Alternative Method: Reductive amination of 5-chloro-2-nitroaniline with acetaldehyde followed by a reducing agent can offer greater control over mono-alkylation.

Issue 2: Incomplete reduction of the nitro group.

  • Potential Cause: The reducing agent may be deactivated or used in an insufficient amount. The catalyst in catalytic hydrogenation might be poisoned.

  • Recommended Solutions:

    • Reducing Agent: Use a fresh batch of the reducing agent (e.g., SnCl₂, Fe/HCl).

    • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.

Issue 3: Formation of colored impurities (azo or azoxy compounds).

  • Potential Cause: This can occur during the reduction of the nitro group, especially under harsh reaction conditions.

  • Recommended Solutions:

    • Control Temperature: Add the reducing agent portion-wise to manage any exothermic processes and maintain a controlled temperature.

    • Reaction Conditions: Milder reducing agents or catalytic hydrogenation at lower pressures can minimize the formation of these byproducts.

Route 2: Nucleophilic Aromatic Substitution of 2,4-Dichloroaniline followed by Reduction

Issue 1: Low conversion to N-ethyl-2,4-dichloroaniline.

  • Potential Cause: The reactivity of 2,4-dichloroaniline towards N-ethylation might be low due to the two electron-withdrawing chloro groups.

  • Recommended Solutions:

    • Reaction Conditions: Higher reaction temperatures and a more polar aprotic solvent (e.g., DMF, DMSO) may be required. However, be cautious as this can also promote side reactions.

    • Catalysis: The use of a suitable catalyst, such as a palladium or copper catalyst, can facilitate the N-alkylation.

Issue 2: Formation of isomeric impurities.

  • Potential Cause: Poor regioselectivity during the initial synthesis of the starting material, 2,4-dichloroaniline.

  • Recommended Solutions:

    • Purification of Starting Material: Ensure the purity of the 2,4-dichloroaniline before use. Recrystallization or column chromatography can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reaction is over-alkylation, leading to the formation of 5-Chloro-2-(N,N-diethylamino)aniline. During the reduction of a nitro-intermediate, side reactions can lead to the formation of azo and azoxy compounds.

Q2: Which synthetic route is preferable for obtaining high purity this compound?

A2: Both reductive amination of 5-chloro-2-nitroaniline and nucleophilic aromatic substitution of 2,4-dichloroaniline followed by reduction are viable routes. Reductive amination often offers better control over mono-alkylation, potentially leading to a purer product. However, the choice of route may also depend on the availability and cost of the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method. Vacuum distillation may be applicable if the compound is a liquid or a low-melting solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of related chloro-substituted anilines. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.

Intermediate/ProductSynthetic StepReagentsTypical Yield (%)Typical Purity (%)
4-Chloro-1-isopropyl-2-nitrobenzeneFriedel-Crafts Alkylation1,4-Dichloro-2-nitrobenzene, Isopropyl alcohol, AlCl₃75-85>95
5-Chloro-2-(propan-2-yl)anilineReduction of Nitro Group4-Chloro-1-isopropyl-2-nitrobenzene, SnCl₂/HCl80-90>98
5-Chloro-2-methylanilineReduction of Nitro Group4-Chloro-2-nitrotoluene, Polysulfide~98>99

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Ethylation and Reduction

Step 1: Synthesis of N-Ethyl-5-chloro-2-nitroaniline

  • In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80°C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of N-Ethyl-5-chloro-2-nitroaniline

  • Dissolve N-Ethyl-5-chloro-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purify by column chromatography or vacuum distillation if necessary.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 5-Chloro-2-nitroaniline cluster_route2 Route 2: From 2,4-Dichloroaniline A1 5-Chloro-2-nitroaniline B1 N-Ethyl-5-chloro-2-nitroaniline A1->B1 N-Ethylation (Ethyl Iodide, K₂CO₃) C1 This compound B1->C1 Reduction (SnCl₂, HCl) A2 2,4-Dichloroaniline B2 N-Ethyl-2,4-dichloroaniline A2->B2 N-Ethylation (Ethyl Iodide, Base) C2 This compound B2->C2 Nitration then Reduction or Other functional group transformations

Caption: Proposed synthetic workflows for this compound.

Troubleshooting_Logic start Low Yield or Impure Product over_alkylation Over-alkylation (N,N-diethyl byproduct) start->over_alkylation N-Ethylation Step incomplete_reaction Incomplete Reaction start->incomplete_reaction N-Ethylation Step incomplete_reduction Incomplete Reduction of Nitro Group start->incomplete_reduction Reduction Step azo_byproducts Azo/Azoxy Byproducts start->azo_byproducts Reduction Step sol_stoichiometry Control Stoichiometry (less ethylating agent) over_alkylation->sol_stoichiometry sol_temp_alkylation Lower Reaction Temperature over_alkylation->sol_temp_alkylation sol_reductive_amination Use Reductive Amination over_alkylation->sol_reductive_amination sol_conditions Optimize Conditions (Temp, Solvent, Catalyst) incomplete_reaction->sol_conditions sol_reagent Use Fresh/More Reducing Agent incomplete_reduction->sol_reagent sol_temp_reduction Control Temperature (portion-wise addition) azo_byproducts->sol_temp_reduction

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Degradation of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for studying the degradation pathways of 5-Chloro-2-(ethylamino)aniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and predicted metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the predicted metabolic degradation pathways for this compound?

A1: While specific experimental data for this compound is limited, its metabolic fate can be predicted based on the known biotransformation of other chloroanilines and aromatic amines.[1] The degradation is expected to occur primarily in the liver through Phase I and Phase II reactions.[1][2]

  • Phase I Metabolism (Functionalization): This phase is mainly mediated by cytochrome P450 (CYP) enzymes.[3]

    • N-Dealkylation: The ethyl group attached to the amine can be removed to form 5-chloro-1,2-benzenediamine.

    • Aromatic C-Hydroxylation: A hydroxyl group (-OH) can be added to the aromatic ring, likely at positions ortho or para to the amino group, forming various aminophenol derivatives.[1]

    • N-Oxidation: The amino group can be oxidized to form hydroxylamine and nitroso derivatives, which may be reactive metabolites.[1][3]

  • Phase II Metabolism (Conjugation): The functional groups introduced in Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.[1][4] This can include glucuronidation or sulfation of hydroxylated metabolites.

Q2: What are the likely environmental degradation pathways?

A2: In the environment, particularly through bacterial action, the degradation of chloroanilines typically begins with oxidative deamination, where the amino group is removed and replaced.[5] This process often leads to the formation of chlorocatechols.[5] These catechols then undergo ring cleavage through either the ortho- or meta-cleavage pathway, breaking down the aromatic ring into smaller organic acids that can be mineralized to CO2.[5][6]

Q3: What analytical techniques are most suitable for studying its degradation?

A3: A combination of chromatographic and spectrometric techniques is essential for the separation and identification of this compound and its potential degradation products.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the most powerful technique for separating the parent compound from its metabolites in a complex matrix (like liver microsomes) and providing structural information for identification.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective, especially for volatile derivatives. However, aniline compounds often require a derivatization step to improve their chromatographic behavior.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated metabolites.[8]

Troubleshooting Guide

Q1: I am not observing any degradation of the parent compound in my in vitro assay. What are the possible causes?

A1:

  • Inactive Enzyme System: Ensure that the liver microsomes or S9 fraction are of high quality and have been stored correctly (typically at -80°C) to maintain enzymatic activity.

  • Missing Cofactors: Phase I metabolism by CYP enzymes requires NADPH. Ensure that an NADPH-regenerating system has been properly included in your incubation mixture.[4]

  • Incorrect Incubation Conditions: Check the pH (typically ~7.4), temperature (37°C), and incubation time. The degradation may be slower than anticipated, requiring longer incubation periods.

  • Low Compound Concentration: The concentration of your test compound might be below the limit of detection of your analytical method.

Q2: My chromatogram shows many unexpected peaks. How can I identify them?

A2:

  • Control Samples: Always run control incubations. A "minus-cofactor" control (without NADPH) will help differentiate between enzymatic metabolites and non-enzymatic degradation products or impurities. A "minus-enzyme" control will identify instability in the buffer solution.

  • Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry to obtain accurate mass measurements for each unknown peak. This allows you to predict elemental formulas. Tandem MS (MS/MS) experiments will provide fragmentation patterns, offering clues to the metabolite's structure.[7]

  • Metabolite Prediction Software: Use software to predict likely metabolites based on known biotransformations. Compare the predicted masses with your experimental data.

Q3: The product appears as a dark oil or solid, making purification difficult. What should I do?

A3: The dark color often indicates the presence of oxidized impurities or byproducts, which is common with anilines.[10] During the workup or recrystallization process, you can treat the crude product with activated carbon.[10] The activated carbon will adsorb many of the colored impurities, which can then be removed by filtration.

Q4: How can I effectively remove unreacted aniline starting material from my reaction mixture?

A4: Aniline and its derivatives are basic compounds. During a liquid-liquid extraction workup, performing a wash with a dilute acidic solution (e.g., 1M HCl) will protonate the basic aniline, causing it to move into the aqueous phase.[10] The desired, often less basic, product will remain in the organic phase.

Quantitative Data Summary

The following table presents hypothetical data from an in vitro metabolic stability assay for this compound, illustrating typical results researchers might obtain.

Time (minutes)Parent Compound Remaining (%)Metabolite A (N-dealkylated) Peak AreaMetabolite B (Hydroxylated) Peak Area
010000
58515,2308,150
156238,10022,400
303561,50045,300
601275,80068,900

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the rate at which this compound is metabolized by liver enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar stable compound)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare working solutions of HLM and the NADPH-regenerating system in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the HLM solution (final protein concentration typically 0.5-1.0 mg/mL), and the this compound working solution (final concentration typically 1-10 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: HPLC-MS/MS Method for Metabolite Identification

This protocol provides a starting point for developing an analytical method to separate and identify metabolites.[8][11]

Instrumentation:

  • HPLC system with a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Full scan for initial screening, followed by product ion scans (PIS) or neutral loss scans to identify specific biotransformations (e.g., a loss of 18 Da for hydroxylation).

  • Data Analysis: Process the data to find peaks corresponding to predicted metabolite masses. Fragment the parent ion and potential metabolite ions to compare fragmentation patterns and aid in structural elucidation.

Visualizations

Predicted Metabolic Pathway

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound met_a N-Dealkylation Product (5-Chloro-1,2-benzenediamine) parent->met_a - C2H4 met_b Aromatic Hydroxylation Product (Aminophenol derivative) parent->met_b + OH met_c N-Oxidation Product (Hydroxylamine derivative) parent->met_c + O met_d Glucuronide or Sulfate Conjugate met_b->met_d + Glucuronic Acid / Sulfate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Reagents (Buffer, Microsomes, Cofactors) exp1 Incubate Compound with Microsomes at 37°C prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Initiate Reaction with NADPH exp1->exp2 exp3 Quench Reaction at Time Points (0, 5, 15... min) exp2->exp3 an1 Centrifuge to Remove Protein exp3->an1 an2 Collect Supernatant an1->an2 an3 Analyze by HPLC-MS/MS an2->an3 an4 Identify Metabolites & Quantify Parent Compound an3->an4

References

storage and handling of 5-Chloro-2-(ethylamino)aniline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chloro-2-(ethylamino)aniline to prevent its degradation and ensure experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify potential causes and implement effective solutions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems associated with the storage and handling of this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound Issues start Problem Identified (e.g., Discoloration, Impurity) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling perform_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->perform_analysis check_handling->perform_analysis degradation_suspected Degradation Confirmed perform_analysis->degradation_suspected Impurities Detected no_degradation Purity Acceptable perform_analysis->no_degradation No Significant Impurities quarantine Quarantine Affected Batch degradation_suspected->quarantine proceed Proceed with Experiment no_degradation->proceed investigate_cause Investigate Root Cause (Light, Air, Temp., Contaminant) quarantine->investigate_cause dispose Dispose of Degraded Material According to SDS quarantine->dispose implement_capa Implement Corrective and Preventive Actions (CAPA) investigate_cause->implement_capa

Caption: A logical flow for troubleshooting issues with this compound.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure stability, this compound should be stored in a tightly sealed container, protected from light and moisture. It is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Q2: How does exposure to air and light affect the stability of this compound?

    • A2: Like many anilines, this compound is susceptible to oxidation and photodegradation. Exposure to air can lead to the formation of colored impurities due to oxidative processes. Similarly, light can provide the energy for degradative reactions. It is crucial to store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in an amber or opaque container.

  • Q3: What is the expected shelf-life of this compound?

    • A3: The shelf-life can vary depending on the purity and storage conditions. When stored correctly, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the material if it has been stored for a long time or if any visual changes, such as discoloration, are observed.

Handling and Use

  • Q4: What personal protective equipment (PPE) should be worn when handling this compound?

    • A4: Always handle this compound in a well-ventilated area or a fume hood. Recommended PPE includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Q5: The compound has developed a slight color. Can I still use it?

    • A5: Discoloration is often an indication of degradation. It is strongly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC or GC-MS, before use. The presence of impurities could significantly impact the outcome of your experiment.

  • Q6: What are common impurities that can be found in this compound?

    • A6: Impurities can arise from the synthetic process or from degradation. Potential synthetic impurities may include unreacted starting materials or isomers. Degradation can lead to oxidation products.

Troubleshooting Experiments

  • Q7: My reaction yield is lower than expected. Could the quality of this compound be the cause?

    • A7: Yes, the purity of your starting material is critical. If the compound has degraded, the actual amount of active reagent is reduced, which will lower your yield. Additionally, the impurities themselves might interfere with the reaction. It is advisable to confirm the purity of the aniline derivative before starting your synthesis.

  • Q8: I am observing unexpected side products in my reaction. How can I determine if they are from the degradation of this compound?

    • A8: To investigate this, you can run a control experiment where this compound is subjected to the reaction conditions without the other reagents. Analysis of the resulting mixture by LC-MS can help identify any degradation products. Comparing these to the side products in your main reaction will indicate if they originate from the aniline's instability.

Data and Protocols

Summary of Storage and Stability Data

Quantitative stability data for this compound is not extensively available in published literature. The following table provides general recommendations based on the known properties of substituted anilines.

ParameterRecommended ConditionRationale
Temperature Store in a cool environment (2-8 °C recommended for long-term storage).Reduces the rate of potential degradation reactions.
Light Store in an amber or opaque container.Protects against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation.
Moisture Keep container tightly sealed in a dry place.Prevents hydrolysis and absorption of moisture.
pH Avoid contact with strong acids and bases during storage.Anilines can react with strong acids and may be unstable under extreme pH conditions.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.[1]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks.

Predicted Degradation Pathway

While specific studies on the degradation of this compound are limited, the primary degradation pathway is expected to be oxidation, similar to other aniline derivatives. The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. These oxidized products are often colored, which explains the discoloration of the compound upon exposure to air.

The following diagram illustrates a potential oxidative degradation pathway.

degradation_pathway Predicted Oxidative Degradation Pathway start This compound oxidation1 Oxidation (e.g., by air) start->oxidation1 polymerization Polymerization start->polymerization nitroso Nitroso Intermediate oxidation1->nitroso oxidation2 Further Oxidation nitroso->oxidation2 nitro Nitro Derivative oxidation2->nitro polymeric Colored Polymeric Impurities polymerization->polymeric

Caption: A simplified representation of a likely oxidative degradation pathway.

References

troubleshooting low yield in 5-Chloro-2-(ethylamino)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-2-(ethylamino)aniline.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-1-nitrobenzene with ethylamine, followed by the reduction of the resulting nitro intermediate.

G A 2,4-Dichloro-1-nitrobenzene B N-Ethyl-5-chloro-2-nitroaniline A->B Ethylamine, Base C This compound B->C Reduction (e.g., H2/Pd-C or SnCl2/HCl) G cluster_0 Step 1: Ethylation cluster_1 Step 2: Reduction A Start: 2,4-Dichloro-1-nitrobenzene B Add Ethylamine and Base in DMF A->B C Heat Reaction Mixture (80-100°C) B->C D Monitor by TLC C->D E Workup: Aqueous Quench, Extraction D->E F Purification E->F G Intermediate: N-Ethyl-5-chloro-2-nitroaniline F->G H Start: Intermediate I Add Reducing Agent (e.g., SnCl2/HCl in EtOH) H->I J Heat to Reflux I->J K Monitor by TLC J->K L Workup: Neutralization, Extraction K->L M Purification L->M N Final Product: This compound M->N G node_q node_q node_s node_s start Low Yield Observed q1 Which step has low yield? start->q1 q2 Incomplete Reaction? q1->q2 Step 1 (Ethylation) s3 Check Catalyst Activity Increase Reducing Agent eq. q1->s3 Step 2 (Reduction) q3 Side Products Observed? q2->q3 No s1 Increase Temperature Increase Ethylamine eq. q2->s1 Yes s2 Optimize Ethylamine eq. Reduce Reaction Time q3->s2 Yes (Di-substitution)

Technical Support Center: Purification of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(ethylamino)aniline. The focus is on removing colored impurities to achieve high-purity material suitable for further applications.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound colored? It should be a light-colored solid.

Q2: What are the most common methods for removing colored impurities from this compound?

A2: The most effective methods for decolorizing this compound are:

  • Treatment with Activated Carbon (Charcoal): This is a widely used technique to adsorb colored impurities from a solution.[6][7][8]

  • Recrystallization: This classic purification method separates the desired compound from soluble and insoluble impurities based on differences in solubility.[9][10]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and can be used to remove a wide range of impurities.[11][12]

Q3: Can I use a combination of purification methods?

A3: Yes, combining methods is often the most effective approach. For instance, you can perform an initial treatment with activated carbon to remove the bulk of the colored impurities, followed by recrystallization to achieve high purity.

Q4: How do I choose the right solvent for recrystallization?

A4: A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures. It is recommended to test a range of solvents on a small scale. Common solvent systems for anilines include ethanol/water, methanol/water, and hexane/ethyl acetate.[13][14]

Q5: What are the key considerations when using activated carbon?

A5: When using activated carbon, it's important to use the minimum amount necessary, as excessive use can lead to the loss of your desired product through adsorption.[6][7] The carbon should be added to a solution of your compound and then removed by hot filtration.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Color Persists After a Single Purification Step
Potential Cause Recommended Solution
Insufficient amount of activated carbon used.Increase the amount of activated carbon incrementally in subsequent trials. Be cautious not to add too much to avoid significant product loss.
The chosen recrystallization solvent is not optimal.Experiment with different solvent systems. A solvent pair (e.g., ethanol/water) may provide better results than a single solvent.[9][13]
Impurities have similar polarity to the product, making chromatography challenging.Adjust the mobile phase polarity in your column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase, such as alumina or a functionalized silica gel.[12][15]
The colored impurities are not effectively removed by the chosen method.Employ a multi-step purification strategy. For example, treat with activated carbon first, then recrystallize the partially purified product.
Issue 2: Low Recovery of this compound After Purification
Potential Cause Recommended Solution
Excessive activated carbon was used.Reduce the amount of activated carbon. Typically, a small amount on the tip of a spatula is sufficient for laboratory-scale purifications.[7]
The recrystallization solution was not fully saturated, or cooling was too rapid.Use the minimum amount of hot solvent to dissolve the compound completely. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[9]
The product is co-eluting with impurities during column chromatography.Optimize the separation by adjusting the mobile phase composition. Running a gradient elution can help separate compounds with close retention factors.
The compound is partially soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon
  • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., ethanol, methanol) by gently heating. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Addition of Activated Carbon: Remove the solution from the heat source. Add a small amount of activated carbon (a spatula tip's worth) to the hot solution. Swirl the flask to ensure thorough mixing.[7]

  • Heating: Gently heat the mixture for a few minutes to facilitate the adsorption of impurities onto the carbon. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization and Isolation: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for the purification of aromatic amines.[12]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodRecommended Solvents/Mobile PhasesNotes
Activated Carbon TreatmentEthanol, MethanolChoose a solvent in which the compound is readily soluble when hot.
RecrystallizationEthanol/Water, Methanol/Water, Hexane/Ethyl AcetateThe ratio of the solvent pair needs to be optimized for maximum recovery.[13]
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/MethanolThe polarity of the mobile phase should be adjusted based on TLC analysis. For basic amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.[16]

Visualizations

TroubleshootingWorkflow Troubleshooting Colored Impurities start Crude this compound (Colored) purification_choice Select Purification Method start->purification_choice activated_carbon Activated Carbon Treatment purification_choice->activated_carbon Adsorption recrystallization Recrystallization purification_choice->recrystallization Solubility Difference chromatography Column Chromatography purification_choice->chromatography Polarity Difference analysis Analyze Purity and Color activated_carbon->analysis recrystallization->analysis chromatography->analysis pure_product Pure Product (Colorless) analysis->pure_product Successful troubleshoot Color Persists analysis->troubleshoot Unsuccessful combine_methods Combine Purification Methods (e.g., Carbon then Recrystallization) troubleshoot->combine_methods combine_methods->analysis

Caption: Troubleshooting workflow for removing colored impurities.

ExperimentalWorkflow General Purification Workflow start Start with Impure This compound dissolve Dissolve in a Suitable Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration to Remove Solids/Carbon dissolve->hot_filter If no carbon treatment decolorize->hot_filter cool Cool to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate dry Dry the Purified Product isolate->dry end Pure, Decolorized Product dry->end

Caption: Experimental workflow for purification.

References

Technical Support Center: Improving Regioselectivity in Reactions with 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(ethylamino)aniline. The information is designed to help overcome common challenges in controlling regioselectivity during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the interplay of the directing effects of the three substituents on the aniline ring:

  • -NH-ethyl (ethylamino) group: This is a strongly activating ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.

  • -NH2 (amino) group: Similar to the ethylamino group, the amino group is also a strongly activating ortho-, para-director. In this molecule, it is part of the o-phenylenediamine core.

  • -Cl (chloro) group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, due to the presence of lone pairs, it is an ortho-, para-director.

The powerful activating and directing effect of the amino and ethylamino groups will dominate, directing incoming electrophiles to the positions ortho and para to them. Steric hindrance from the ethyl group may slightly disfavor substitution at the position ortho to the ethylamino group.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A2: The positions most activated and likely to be attacked by electrophiles are C4 and C6, which are ortho and para to the activating amino and ethylamino groups. The final product distribution will depend on the specific reaction conditions and the nature of the electrophile.

Q3: How can I favor a specific regioisomer in my reaction?

A3: Achieving high regioselectivity can be challenging. Here are some strategies:

  • Protecting Groups: Acylating the more reactive amino or ethylamino group can modulate its directing strength and introduce steric bulk, which can favor substitution at a less hindered position.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer. The choice of solvent can also influence the regioselectivity.

  • Catalyst/Reagent Choice: The use of specific catalysts or reagents can influence the regioselectivity. For instance, in Friedel-Crafts reactions, the choice of Lewis acid can alter the isomer distribution. For some transformations like C-H borylation, specially designed ligands on the metal catalyst can direct the reaction to a specific position.

Q4: What are the expected challenges when performing a Friedel-Crafts reaction with this compound?

A4: Aniline derivatives are often problematic substrates for Friedel-Crafts reactions. The basic amino groups can react with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring and preventing the desired reaction. To overcome this, it is highly recommended to protect the amino groups, for example, by converting them to amides (acetanilides) before the Friedel-Crafts reaction. The protecting group can be removed subsequently.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Symptom: A mixture of multiple regioisomers is obtained, making purification difficult and lowering the yield of the desired product.

Potential Causes:

  • Strong Activation by Amino Groups: The combined activating effect of the amino and ethylamino groups leads to high reactivity at multiple positions.

  • Steric and Electronic Competition: The directing effects of the chloro and ethylamino groups may lead to a mixture of products.

Troubleshooting Steps:

StepActionRationale
1Protect the Amino Groups Acylate the aniline with, for example, acetic anhydride to form the corresponding acetanilide. The acetyl group is less activating and provides steric hindrance, which can improve regioselectivity.
2Control Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or below). This often increases the selectivity for the thermodynamically favored product.
3Vary the Solvent The polarity of the solvent can influence the reaction pathway and the ratio of isomers. Experiment with different solvents (e.g., from non-polar like hexane to polar aprotic like DMF).
4Choose a Bulky Reagent If possible, use a bulkier electrophilic reagent. The increased steric demand may favor substitution at the less hindered positions.
Issue 2: Formation of Multiple Products in Benzimidazole Synthesis

Symptom: When reacting this compound with an aldehyde or carboxylic acid to form a benzimidazole, a mixture of two regioisomers is formed.

Potential Causes:

  • Ambiguous Cyclization: The initial condensation can occur with either of the two amino groups of the o-phenylenediamine core, leading to two different Schiff base intermediates, which then cyclize to form a mixture of the 6-chloro-1-ethyl- and 5-chloro-1-ethyl-1H-benzo[d]imidazole isomers.

Troubleshooting Steps:

StepActionRationale
1Stepwise Synthesis Instead of a one-pot reaction, consider a stepwise approach. First, selectively protect one of the amino groups, then perform the condensation and cyclization, followed by deprotection. This provides unambiguous control over the regiochemistry.
2Optimize Reaction Conditions The ratio of the two regioisomers can sometimes be influenced by the reaction solvent, temperature, and catalyst. Systematically screen these parameters to favor the desired isomer. For example, using a milder acid catalyst might favor reaction at the more nucleophilic amino group.
3Purification Strategy If a mixture is unavoidable, develop an effective purification method. The two regioisomers may have different polarities, allowing for separation by column chromatography. Recrystallization might also be effective if one isomer is significantly less soluble.

Experimental Protocols

Representative Protocol 1: Regioselective Synthesis of 6-Chloro-1-ethyl-2-substituted-1H-benzo[d]imidazole

This protocol is adapted from general procedures for the synthesis of benzimidazoles from o-phenylenediamines. The reaction of this compound with an aldehyde is expected to yield a mixture of 6-chloro-1-ethyl- and 5-chloro-1-ethyl-1H-benzo[d]imidazoles. The following protocol aims to improve the selectivity for the 6-chloro isomer.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Ethanol or another suitable solvent

  • Sodium bisulfite (for purification, if necessary)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the regioisomers.

Expected Regioselectivity: The more nucleophilic 2-amino group is expected to react preferentially with the aldehyde, leading to the formation of the 6-chloro-1-ethyl-1H-benzo[d]imidazole as the major product. However, the formation of the 5-chloro isomer is also likely.

Reactant 1Reactant 2Major ProductMinor Product
This compoundBenzaldehyde6-Chloro-1-ethyl-2-phenyl-1H-benzo[d]imidazole5-Chloro-1-ethyl-2-phenyl-1H-benzo[d]imidazole

Visualizations

experimental_workflow Experimental Workflow for Improving Regioselectivity start Start: Reaction with This compound check_regioselectivity Is Regioselectivity an Issue? start->check_regioselectivity protection Protect Amino Group (e.g., Acetylation) check_regioselectivity->protection Yes reaction Perform Reaction (e.g., Nitration, Benzimidazole Synthesis) check_regioselectivity->reaction No protection->reaction deprotection Deprotection Step reaction->deprotection optimize Optimize Reaction Conditions (Temperature, Solvent, Catalyst) reaction->optimize purification Purify Product (Column Chromatography, Recrystallization) reaction->purification deprotection->purification optimize->reaction end End: Desired Regioisomer purification->end

Caption: A logical workflow for troubleshooting and improving regioselectivity.

directing_effects Directing Effects in this compound cluster_molecule cluster_substituents C1 C C2 C C1->C2 N_amino NH2 C1->N_amino C3 C3 (ortho to Cl) Slightly Activated C2->C3 N_ethyl NH-Et C2->N_ethyl C4 C4 (ortho to NH2, para to NH-Et) Highly Activated C3->C4 C5 C C4->C5 C6 C6 (ortho to NH-Et, para to NH2) Highly Activated C5->C6 Cl Cl C5->Cl C6->C1

Caption: Predicted sites of electrophilic attack based on substituent effects.

Technical Support Center: Challenges in the Scale-Up of 5-Chloro-2-(ethylamino)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and scale-up of 5-Chloro-2-(ethylamino)aniline. Due to limited publicly available data on this specific molecule, the information provided is based on established principles for the synthesis of analogous substituted anilines and N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can typically be approached via two primary routes:

  • Reductive N-ethylation of 5-chloro-2-nitroaniline: This involves the reduction of the nitro group and the simultaneous or subsequent introduction of the ethyl group.

  • N-ethylation of 2-amino-4-chlorotoluene followed by oxidation and other transformations. However, a more common precursor is 2,4-dichloronitrobenzene. A plausible route involves the amination of 2,4-dichloronitrobenzene to 5-chloro-2-nitroaniline, followed by reduction and N-ethylation.

Q2: What are the primary challenges in scaling up the N-alkylation of anilines?

A2: The primary challenges in scaling up the N-alkylation of anilines include:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of di- and tri-alkylanilines.[1]

  • Poor reactivity of starting materials: Anilines with electron-withdrawing groups may react slowly.[1]

  • Control of reaction conditions: Temperature control is crucial, as excessively high temperatures can lead to decomposition and side reactions.[1]

  • Solvent effects: The choice of solvent can significantly impact the reaction rate and selectivity.[1]

Q3: How can I minimize the formation of the di-ethylated impurity, N,N-diethyl-5-chloro-2-aminoaniline?

A3: To minimize di-alkylation, consider the following strategies:

  • Control stoichiometry: Use a controlled molar ratio of the aniline to the ethylating agent. An excess of the aniline can favor mono-alkylation.

  • Slow addition of reagents: Add the ethylating agent or the reducing agent (in reductive amination) slowly to maintain a low concentration of the ethylating species.[2]

  • Lower reaction temperature: This can improve selectivity by reducing the rate of the second ethylation reaction.[2]

  • Consider reductive amination: This method can offer greater control over mono-alkylation.[1]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Monitor the reaction progress by TLC or LC-MS to ensure all the starting material has been consumed.[2]

  • Side reactions of the alkylating agent: For example, acetaldehyde in reductive amination can undergo self-condensation.[2]

  • Degradation of starting material or product: Substituted anilines can be sensitive to strong oxidizing or acidic conditions.[2]

  • Losses during workup and purification: The product may have some solubility in the aqueous phase during extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor reaction completion by TLC/LC-MS. Increase reaction time or temperature cautiously.[2]
Degradation of starting material or product.Ensure reaction conditions are not too harsh (e.g., extreme pH or temperature). Use a protective inert atmosphere if necessary.
Over-alkylation leading to byproducts.Adjust stoichiometry with excess aniline. Slowly add the ethylating agent. Lower the reaction temperature.[1][2]
Product Contamination Presence of di-ethylated or other over-alkylated products.Optimize reaction conditions for mono-alkylation (see above). Purify the crude product by column chromatography or distillation.
Unreacted starting materials.Drive the reaction to completion. Purify the final product.
Formation of colored impurities.Treat the crude product with activated carbon. Purify by recrystallization or column chromatography.
Difficult Product Isolation Emulsion formation during extraction.Add brine to help break the emulsion. Filter through Celite to remove fine solids before extraction.
Product is water-soluble.Saturate the aqueous layer with salt (e.g., NaCl) before extraction. Use a more polar extraction solvent.

Experimental Protocols

Please note: These are generalized protocols based on the synthesis of similar compounds and should be optimized for your specific application.

Protocol 1: Reductive Amination of 5-Chloro-2-nitroaniline with Acetaldehyde

This protocol is a hypothetical adaptation for the target molecule based on general reductive amination procedures.

Materials:

  • 5-Chloro-2-nitroaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 5-chloro-2-nitroaniline (1 equivalent) in DCE, add acetaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of related substituted anilines. This data is provided for estimation purposes due to the lack of specific experimental data for this compound.

Table 1: Yields for N-Alkylation of Various Anilines

Aniline Derivative Alkylating Agent Method Yield (%)
N-MethylanilineTrimethyl orthoformateMono-N-alkylation44
N-EthylanilineTriethyl orthoformateMono-N-alkylation66
N-Methyl-p-chloroanilineTrimethyl orthoformateMono-N-alkylation77
N-Ethyl-p-chloroanilineTriethyl orthoformateMono-N-alkylation80-86

Data adapted from a general method for mono-N-alkylation of primary aromatic amines.[3]

Table 2: Purity and Yield Data for Purification of Substituted Anilines

Compound Purification Method Purity Achieved (%) Yield (%)
5-Chloro-2-nitroanilineRecrystallization (Methanol)>99~90
2-Bromo-5-methylanilineRecrystallization (Ethanol/Water)>9885-90
2,4-DichloroanilineColumn Chromatography>99~95

Data is for analogous compounds and serves as a general guideline.

Visualizations

Proposed Synthetic Pathway

G A 2,4-Dichloronitrobenzene B 5-Chloro-2-nitroaniline A->B Amination (e.g., NH3) C 5-Chloro-2-aminoaniline B->C Reduction (e.g., Fe/HCl) D This compound C->D N-Ethylation (e.g., Acetaldehyde, NaBH(OAc)3)

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time/Temp Add More Reagent Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products (LC-MS/NMR) Complete->Check_Side_Products Optimize_Conditions->Check_Completion Overalkylation Over-alkylation Detected Check_Side_Products->Overalkylation Yes Degradation Degradation Products Detected Check_Side_Products->Degradation Yes Check_Workup Review Workup & Purification (Extraction, etc.) Check_Side_Products->Check_Workup No Significant Side Products Optimize_Alkylation Adjust Stoichiometry Lower Temperature Slow Reagent Addition Overalkylation->Optimize_Alkylation Milder_Conditions Use Milder Conditions (pH, Temp) Degradation->Milder_Conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Characterization of 5-Chloro-2-(ethylamino)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 5-Chloro-2-(ethylamino)aniline. Due to the limited availability of direct experimental data for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra, juxtaposed with the experimental data of the structurally similar compound, 5-Chloro-2-methylaniline. This comparison offers valuable insights into the influence of the ethylamino versus the methyl group on the chemical environment of the aniline backbone.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 5-Chloro-2-methylaniline. These tables facilitate a direct comparison of the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Comparative ¹H NMR Spectral Data

Compound Assignment Predicted/Experimental Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
This compound (Predicted) H-3~6.95d~8.0
H-4~6.60dd~8.0, 2.0
H-6~7.10d~2.0
-NH-CH₂-~3.20q~7.2
-CH₃~1.30t~7.2
-NH₂~4.50br s-
5-Chloro-2-methylaniline (Experimental) H-36.99d7.9
H-46.64dd7.9, 2.1
H-67.05d2.1
-CH₃2.15s-
-NH₂3.71br s-

Table 2: Comparative ¹³C NMR Spectral Data

Compound Assignment Predicted/Experimental Chemical Shift (δ ppm)
This compound (Predicted) C-1~145.0
C-2~120.0
C-3~129.0
C-4~115.0
C-5~125.0
C-6~118.0
-CH₂-~40.0
-CH₃~14.0
5-Chloro-2-methylaniline (Experimental) C-1144.9
C-2119.3
C-3129.9
C-4115.8
C-5126.9
C-6117.5
-CH₃17.1

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below. This protocol is applicable for the characterization of both this compound and its analogs.

Sample Preparation:

  • Weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) is used as an internal standard.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 160 ppm

  • Referencing: The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) is used as an internal standard.

Workflow for NMR Characterization and Comparison

The following diagram illustrates the logical workflow for the characterization of a target compound, in this case, this compound, through predictive methods and comparison with an experimentally characterized analog.

NMR_Characterization_Workflow cluster_target Target Compound: this compound cluster_analog Analog Compound: 5-Chloro-2-methylaniline cluster_analysis Comparative Analysis cluster_output Reporting Target_Structure Define Chemical Structure Predict_H_NMR Predict ¹H NMR Spectrum Target_Structure->Predict_H_NMR Predict_C_NMR Predict ¹³C NMR Spectrum Target_Structure->Predict_C_NMR Compare_H_NMR Compare ¹H NMR Data Predict_H_NMR->Compare_H_NMR Compare_C_NMR Compare ¹³C NMR Data Predict_C_NMR->Compare_C_NMR Acquire_H_NMR Acquire Experimental ¹H NMR Acquire_H_NMR->Compare_H_NMR Acquire_C_NMR Acquire Experimental ¹³C NMR Acquire_C_NMR->Compare_C_NMR Data_Table Tabulate Data Compare_H_NMR->Data_Table Compare_C_NMR->Data_Table Report Generate Report Data_Table->Report

Caption: Workflow for comparative NMR analysis.

A Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-2-(ethylamino)aniline against structurally similar compounds. The information is intended for researchers, scientists, and drug development professionals to aid in compound identification, structural elucidation, and analytical method development.

Predicted Fragmentation Profile

The fragmentation of this compound (Molecular Weight: 170.64 g/mol [1][2]) under electron ionization is expected to be driven by the presence of the aniline moiety, the ethylamino group, and the chlorine substituent. Aromatic systems generally exhibit a stable molecular ion peak.[3] The presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.

Key predicted fragmentation pathways for this compound include:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen of the ethylamino group is a dominant fragmentation pathway for aliphatic amines.[4] This would result in the loss of a methyl radical (•CH₃), leading to a significant [M-15]⁺ ion.

  • Loss of the Ethyl Group: Cleavage of the C-N bond of the ethylamino group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an [M-29]⁺ ion.

  • Loss of Chlorine: The cleavage of the carbon-chlorine bond is a common fragmentation pathway for halogenated compounds, leading to an [M-Cl]⁺ ion.[5][6] The presence of chlorine will also result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.[5]

  • Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another potential fragmentation pathway, particularly for ortho-substituted chloroanilines.[5]

Comparative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and compares them with observed fragments of similar molecules.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound (Predicted) 170/172155/157 : [M-CH₃]⁺ (Loss of methyl from ethyl group via α-cleavage)141/143 : [M-C₂H₅]⁺ (Loss of ethyl group)135 : [M-Cl]⁺ (Loss of chlorine radical)134 : [M-HCl]⁺ (Loss of hydrogen chloride)
2-Chloro-N-phenylaniline [5]203/205168 : [M-Cl]⁺167 : [M-HCl]⁺
5-Chloro-2-(propan-2-yl)aniline (Predicted) [7]183/185168/170 : [M-CH₃]⁺
5-Chloro-2-methylaniline [8]141/143106 : [M-Cl]⁺
Aniline [9]9392 : [M-H]⁺66 : [M-HCN]⁺

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve the following steps:

1. Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent like methanol or acetonitrile.[3]

2. Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) can be used. For GC-MS, the sample is introduced via the GC, which separates it from other components before it enters the mass spectrometer.

3. Ionization: Electron Ionization (EI) is a common technique for GC-MS, where the sample molecules are bombarded with high-energy electrons (typically 70 eV).[3] For LC-MS, Electrospray Ionization (ESI) is frequently used.[3]

4. Mass Analysis:

  • Ion Source Temperature: Maintained between 200°C and 250°C to ensure volatilization without thermal degradation.[3]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their m/z ratio.[3]

  • Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.[3]

5. Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum.[3] For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.[3]

Fragmentation Pathway Visualization

The predicted fragmentation pathway of this compound under electron ionization is illustrated below.

Fragmentation_Pathway M [C₈H₁₁ClN₂]⁺˙ m/z = 170/172 M_minus_15 [C₇H₈ClN₂]⁺ m/z = 155/157 M->M_minus_15 - •CH₃ M_minus_29 [C₆H₆ClN₂]⁺ m/z = 141/143 M->M_minus_29 - •C₂H₅ M_minus_Cl [C₈H₁₁N₂]⁺ m/z = 135 M->M_minus_Cl - •Cl M_minus_HCl [C₈H₁₀N₂]⁺˙ m/z = 134 M->M_minus_HCl - HCl

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound based on the fragmentation of analogous structures. Experimental verification is crucial to confirm these predicted pathways and the relative abundances of the fragment ions.

References

FT-IR Spectral Analysis: A Comparative Guide to 5-Chloro-2-(ethylamino)aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable method for identifying functional groups and confirming molecular structure. This guide offers a comparative analysis of the FT-IR spectrum of 5-Chloro-2-(ethylamino)aniline alongside two structurally related alternatives: 4-Chloroaniline and 2-Ethylaniline. The presented data, based on established spectral correlations, serves as a valuable reference for compound identification and quality control.

Comparison of Key FT-IR Absorptions

The following table summarizes the expected and observed FT-IR absorption bands for this compound and its structural analogs. These wavenumbers are indicative of the various vibrational modes within each molecule.

Functional GroupVibrational ModeThis compound (Expected) (cm⁻¹)4-Chloroaniline (Observed) (cm⁻¹)[1][2]2-Ethylaniline (Observed) (cm⁻¹)[3][4]
N-H (Amine) Stretching (asymmetric & symmetric)~3400-3300 (one band for secondary amine)~3400-3200 (two bands for primary amine)[5]~3430 & ~3350 (two bands for primary amine)
Bending~1620~1620~1620
C-H (Aromatic) Stretching~3100-3000~3100-3000~3100-3000
Out-of-plane Bending~850-800~825~750
C-H (Aliphatic) Stretching (asymmetric & symmetric)~2970 & ~2870N/A~2960 & ~2870
Bending~1460 & ~1380N/A~1460 & ~1380
C=C (Aromatic) Ring Stretching~1600, ~1500~1600, ~1490~1610, ~1510
C-N Stretching~1335-1250[6]~1280~1270
C-Cl Stretching~800-600~700-600N/A

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.

Objective: To obtain a high-quality FT-IR spectrum of the analyte for structural elucidation and comparison.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula

  • Analyte (e.g., this compound)

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry KBr.

    • Grind the KBr in the mortar to a fine powder.

    • Add the analyte to the KBr in the mortar and continue to grind until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

  • Pellet Formation:

    • Carefully transfer the KBr-sample mixture to the pellet-forming die.

    • Distribute the powder evenly in the die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis start Start weigh Weigh Analyte and KBr start->weigh grind Grind KBr weigh->grind mix Mix and Grind Analyte with KBr grind->mix load_die Load Die mix->load_die press Apply Pressure load_die->press form_pellet Form Pellet press->form_pellet background Acquire Background Spectrum form_pellet->background sample Acquire Sample Spectrum background->sample process Process Data sample->process end End process->end ftir_regions cluster_groups Functional Groups cluster_regions FT-IR Spectral Regions (cm⁻¹) compound This compound amine N-H (Amine) compound->amine ch_arom C-H (Aromatic) compound->ch_arom ch_aliph C-H (Aliphatic) compound->ch_aliph cc_arom C=C (Aromatic) compound->cc_arom cn C-N compound->cn ccl C-Cl compound->ccl nh_region ~3400-3300 amine->nh_region ch_region ~3100-2800 ch_arom->ch_region ch_aliph->ch_region fingerprint_high ~1620-1380 cc_arom->fingerprint_high fingerprint_low ~1335-600 cn->fingerprint_low ccl->fingerprint_low

References

A Comparative Analysis of the Reactivity of 5-Chloro-2-(ethylamino)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-Chloro-2-(ethylamino)aniline with other structurally related anilines. The analysis is grounded in the principles of physical organic chemistry, utilizing comparative experimental data from analogous compounds to predict and explain reactivity trends in key synthetic transformations.

Introduction to Aniline Reactivity

The reactivity of the aniline ring is fundamentally governed by the electronic and steric nature of its substituents. The amino group (-NH₂) is a potent activating group, donating electron density into the aromatic system via resonance, thereby enhancing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions.[1][2][3] The basicity of the nitrogen lone pair, a key factor in its nucleophilic character, is quantified by the pKa of its conjugate acid.[1]

Substituents on the aniline ring modulate this inherent reactivity:

  • Electron-Donating Groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the ring and the basicity of the amino group, thus increasing reactivity towards electrophiles.[1][2]

  • Electron-Withdrawing Groups (EWGs) , like halogens and nitro groups, decrease the ring's electron density and the amino group's basicity through inductive effects, leading to reduced reactivity.[1][2]

Analysis of Substituent Effects in this compound

In this compound, the reactivity is a composite of the effects of three distinct groups:

  • Primary Amino Group (-NH₂): This is part of the core aniline structure, providing the primary nucleophilic center and activating the aromatic ring.

  • Ethylamino Group (-NHCH₂CH₃): Located at the ortho position, this N-alkyl group is electron-donating through induction, which is expected to enhance the basicity of the ring amino group and the overall nucleophilicity of the molecule compared to unsubstituted aniline.

  • Chloro Group (-Cl): Situated at the meta position relative to the primary amino group, the chlorine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+R).[2] Overall, halogens are considered deactivating groups that reduce the reactivity of the aniline ring towards electrophiles.[1][2]

The interplay of the activating ethylamino group and the deactivating chloro group determines the specific reactivity profile of this compound.

Quantitative Reactivity Comparison

Compound NameStructureSubstituentsExpected pKa (approx.)Expected Reactivity Trend
Aniline-H4.60[1]Baseline
4-Chloroaniline4-Cl3.98[1]Less reactive than aniline
4-Ethylaniline4-CH₂CH₃~5.1More reactive than aniline
This compound 2-NHCH₂CH₃, 5-Cl4.0 - 4.5Intermediate reactivity
2,5-Dichloroaniline2,5-diCl~2.5Significantly less reactive

Note: The pKa for this compound is an estimate based on the opposing electronic effects of the substituents.

Comparative Reactivity in Key Synthetic Reactions

Acylation

Acylation of the primary amino group is a fundamental reaction for anilines, often used as a protection strategy or to synthesize amides. The rate of acylation is dependent on the nucleophilicity of the amino group.

  • Aniline: Readily undergoes acylation.

  • 4-Chloroaniline: Acylation is slower due to the reduced nucleophilicity caused by the electron-withdrawing chlorine.[2]

  • This compound: The reactivity is expected to be intermediate. The activating ethylamino group will partially counteract the deactivating effect of the chloro group. Both the primary and secondary amino groups are potential sites for acylation, leading to potential selectivity challenges.

Electrophilic Aromatic Substitution (e.g., Bromination)

The high activation of the aniline ring can lead to polysubstitution in electrophilic aromatic substitution reactions.[2][3]

  • Aniline: Reacts rapidly with bromine water to yield 2,4,6-tribromoaniline.[3]

  • 4-Chloroaniline: The deactivating chloro group slows the reaction, but substitution is still directed to the ortho and para positions relative to the amino group.

  • This compound: The directing effects of the two amino groups and the chloro substituent will influence the position of substitution. The primary amino group will direct ortho and para (positions 4 and 6), while the ethylamino group will also direct ortho and para (positions 3 and 5, with position 5 already occupied). The chloro group directs ortho and para (positions 2 and 4, relative to the chlorine). Steric hindrance from the ethylamino group may also play a significant role in directing the incoming electrophile.

Experimental Protocols

General Protocol for N-Acylation of Anilines

This protocol describes a general method for the acylation of anilines using acetic anhydride.

Materials:

  • Substituted aniline (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Water

  • Concentrated Hydrochloric Acid (if necessary)

  • Standard laboratory glassware

Procedure:

  • Dissolve the selected aniline (5.0 mmol) in 15 mL of water. If the aniline is not soluble, add concentrated hydrochloric acid dropwise until a clear solution of the anilinium salt forms.[2]

  • In a separate flask, prepare a solution of sodium acetate (5.5 mmol) in 5 mL of water.[2]

  • To the vigorously stirred aniline solution, add acetic anhydride (5.5 mmol).[2]

  • Immediately add the sodium acetate solution.[2]

  • Stir the mixture for 10-15 minutes. The acetylated product may precipitate.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

General Protocol for Electrophilic Bromination of Anilines (via Protection)

To control the high reactivity of anilines and prevent polysubstitution, the amino group is often protected by acylation prior to electrophilic substitution.

Materials:

  • Acetylated aniline (acetanilide derivative) (1.0 eq)

  • Bromine (1.0 eq)

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetanilide derivative (4.0 mmol) in 10 mL of glacial acetic acid in a flask equipped with a stir bar.[2]

  • In a fume hood, slowly add a solution of bromine (4.0 mmol) in a minimal amount of glacial acetic acid to the stirred solution.[2]

  • Stir the reaction mixture at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing 50 mL of cold water.

  • Collect the precipitated bromo-acetanilide derivative by vacuum filtration, wash with cold water, and air dry.

  • The protecting acetyl group can be removed by hydrolysis (e.g., refluxing with aqueous HCl) to yield the monobrominated aniline.

Visualizations

G General Reactivity Comparison of Substituted Anilines cluster_reactivity Reactivity towards Electrophiles More_Reactive More Reactive (Higher Basicity/pKa) 4-Ethylaniline 4-Ethylaniline Less_Reactive Less Reactive (Lower Basicity/pKa) Aniline Aniline 4-Ethylaniline->Aniline > This compound This compound Aniline->this compound > 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline >

Caption: Predicted reactivity trend of selected anilines towards electrophilic attack.

G Experimental Workflow for Controlled Monobromination start Start: Substituted Aniline acylation Step 1: Acylation (Protection of -NH2 group) Reagents: Acetic Anhydride, NaOAc start->acylation acetanilide Intermediate: Acetanilide Derivative acylation->acetanilide bromination Step 2: Bromination (Electrophilic Substitution) Reagent: Br2 in Acetic Acid acetanilide->bromination bromo_acetanilide Intermediate: Bromo-Acetanilide Derivative bromination->bromo_acetanilide hydrolysis Step 3: Hydrolysis (Deprotection) Reagent: Aq. HCl, Reflux bromo_acetanilide->hydrolysis end Product: Monobrominated Aniline hydrolysis->end

Caption: Workflow for the selective monobromination of a reactive aniline.

References

comparative analysis of synthetic routes to substituted chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chloroanilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a chlorine atom onto the aniline scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the efficient and selective synthesis of these compounds is of paramount importance in both academic research and industrial drug development.

This guide provides an objective comparison of several prominent synthetic routes to substituted chloroanilines. We will delve into the reduction of chloronitroarenes, the Sandmeyer reaction, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), presenting supporting experimental data and detailed protocols to facilitate the selection of the most appropriate method for a given synthetic challenge.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing substituted chloroanilines is dictated by a multitude of factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. Below is a summary of the key characteristics of four commonly employed methods.

Synthetic RouteGeneral TransformationKey Reagents & ConditionsAdvantagesDisadvantages
Reduction of Chloronitroarenes R-C₆H₃(Cl)(NO₂) → R-C₆H₃(Cl)(NH₂)Fe/HCl, SnCl₂/HCl, H₂/Pd-C, Hydrazine/Fe-catalystHigh yields, readily available starting materials, excellent functional group tolerance.[1][2]Limited by the availability of the corresponding nitroarene precursor.
Sandmeyer Reaction R-C₆H₄-NH₂ → R-C₆H₄-Cl1. NaNO₂, HCl (diazotization) 2. CuClWell-established and reliable method for introducing chlorine.[3][4][5]Requires a primary aromatic amine starting material, diazonium salts can be unstable.[6][7]
Buchwald-Hartwig Amination R-C₆H₃(Cl)₂ + R'-NH₂ → R-C₆H₃(Cl)(NHR')Pd-catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu)Excellent functional group tolerance, mild reaction conditions, broad substrate scope.[8][9]High cost of palladium catalysts and ligands, requires inert atmosphere.[10]
Nucleophilic Aromatic Substitution (SNAr) R-C₆H₃(Cl)(EWG) + R'-NH₂ → R-C₆H₃(NHR')(EWG)Amine, base (optional), polar aprotic solventDoes not require a metal catalyst, straightforward procedure.Requires strong electron-withdrawing groups (EWG) on the chloroarene to activate the ring.[11][12]

Experimental Protocols and Data

Reduction of Substituted Chloronitroarenes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Iron-based systems are often favored for their low cost, low toxicity, and high chemoselectivity.

Representative Protocol: Iron-Catalyzed Reduction of 1-Chloro-4-nitrobenzene

A mixture of 1-chloro-4-nitrobenzene (1.0 mmol), iron powder (3.0 mmol), and ammonium chloride (4.0 mmol) in a 2:1 mixture of ethanol and water (15 mL) is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-chloroaniline.

SubstrateProductReducing SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1-Chloro-4-nitrobenzene4-ChloroanilineFe/NH₄ClEtOH/H₂OReflux2>95Adapted from[2]
1-Chloro-2-nitrobenzene2-ChloroanilineFe/HClEtOH/H₂O65-801-3>97[2]
1-Chloro-3-nitrobenzene3-ChloroanilineFe/NH₄ClEtOH/H₂OReflux2>95Adapted from[2]
Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of primary aromatic amines to chloroarenes via an intermediate diazonium salt.[3][4][5]

Representative Protocol: Synthesis of 4-Chlorotoluene from p-Toluidine

To a stirred solution of p-toluidine (10 mmol) in 3M HCl (30 mL) at 0-5 °C, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (12 mmol) in 3M HCl (15 mL) at room temperature. The reaction mixture is stirred for 1 hour and then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-chlorotoluene.

Starting AmineProductDiazotization ConditionsCopper SaltYield (%)Reference
AnilineChlorobenzeneNaNO₂, HCl, 0-5 °CCuCl~70-80Adapted from[7]
p-Toluidine4-ChlorotolueneNaNO₂, HCl, 0-5 °CCuCl~75General procedure
o-Anisidine2-ChloroanisoleNaNO₂, HCl, 0-5 °CCuCl~70General procedure
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation has become a powerful tool for the synthesis of anilines from aryl halides, including challenging chloroarenes.[8][9]

Representative Protocol: Synthesis of N-Phenyl-3-chloroaniline

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 mmol). 1,3-Dichlorobenzene (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated at 100 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield N-phenyl-3-chloroaniline.

Aryl HalideAmineCatalyst SystemBaseTemp. (°C)Yield (%)Reference
1,3-DichlorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBu100HighAdapted from[8]
1-Bromo-3-chlorobenzeneMorpholinePd(OAc)₂ / RuPhosK₃PO₄8085General procedure
1,4-DichlorobenzeneBenzylaminePd-PEPPSI-IPrNaOtBu11092General procedure
Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a chlorine atom by an amine is possible when the aromatic ring is activated by potent electron-withdrawing groups.[11][12]

Representative Protocol: Synthesis of N-(4-chlorophenyl)-2,4-dinitroaniline

A mixture of 1,2-dichloro-4,5-dinitrobenzene (1.0 mmol), 4-chloroaniline (1.1 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (DMF, 10 mL) is heated at 80 °C for 4 hours. The reaction is then cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired product.

ChloroareneAmineConditionsYield (%)Reference
2,4-DinitrochlorobenzeneAnilineEtOH, reflux, 4h95General procedure
1,2-Dichloro-4,5-dinitrobenzene4-ChloroanilineK₂CO₃, DMF, 80 °C, 4hHighGeneral procedure
2,4-DichloroquinazolineBenzylamineEtOH, reflux, 2h90Adapted from[13]

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the core concepts of each methodology.

Reduction_of_Chloronitroarenes Chloronitroarene Substituted Chloronitroarene Chloroaniline Substituted Chloroaniline Chloronitroarene->Chloroaniline Reduction ReducingAgent Reducing Agent (e.g., Fe, H₂, Hydrazine) ReducingAgent->Chloroaniline

Caption: Reduction of a substituted chloronitroarene to the corresponding chloroaniline.

Sandmeyer_Reaction SubstitutedAniline Substituted Aniline DiazoniumSalt Aryl Diazonium Salt SubstitutedAniline->DiazoniumSalt NaNO₂, HCl SubstitutedChloroaniline Substituted Chloroaniline DiazoniumSalt->SubstitutedChloroaniline CuCl

Caption: The two-step process of the Sandmeyer reaction for chloroaniline synthesis.

Buchwald_Hartwig_Amination ArylChloride Aryl Dichloride Product Substituted Chloroaniline ArylChloride->Product Amine Amine Amine->Product Catalyst Pd-Catalyst Ligand, Base Catalyst->Product C-N Coupling

Caption: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation.

SNAr_Reaction ActivatedArylChloride Activated Aryl Chloride (with EWG) Product Substituted Aniline ActivatedArylChloride->Product Amine Amine Amine->Product Nucleophilic Attack & Elimination

Caption: Nucleophilic aromatic substitution (SNAr) pathway for aniline synthesis.

References

Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 5-Chloro-2-(ethylamino)aniline. Due to the limited availability of public domain data specific to this compound, this document presents established and validated methods for structurally analogous compounds, such as other substituted anilines. These protocols and validation parameters can serve as a robust starting point for developing and validating a specific method for this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for their sensitivity and selectivity in quantifying aromatic amines.[1] This guide offers detailed experimental protocols and a comparative summary of performance data to assist researchers in selecting the most suitable method for their specific analytical requirements.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is critical and often depends on factors such as required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the performance of HPLC and GC-MS methods based on data from analogous aniline compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 100 µg/L[1]0.5 - 200 µg/L[1]
Limit of Detection (LOD) 0.1 - 0.2 µg/L[1]0.07 - 0.29 µg/L[1]
Limit of Quantification (LOQ) Not explicitly found in search results.Not explicitly found in search results.
Precision (%RSD) Within-run: 3.8%, Between-run: 5.8% (for aniline)[2]Not explicitly found in search results.
Selectivity HighVery High
Sample Throughput Moderate to HighModerate

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of substituted anilines and can be adapted for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[3]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions (Adapted from similar compounds):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: 254 nm[3]

    • Injection Volume: 10 µL[3]

  • Data Analysis:

    • Identify the analyte peak based on the retention time of a certified reference standard.

    • Quantify the concentration by comparing the peak area of the sample with a calibration curve generated from standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the trace-level quantification of volatile and semi-volatile compounds like substituted anilines.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile solvent (e.g., ethyl acetate).

    • For complex matrices like serum, a liquid-liquid extraction may be necessary. For instance, aniline can be extracted from an alkaline serum sample using chloroform.[2]

    • Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.[2]

  • GC-MS Conditions (Adapted from similar compounds):

    • Column: DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)[3]

    • Carrier Gas: Helium at a constant flow.[3]

    • Injector Temperature: 250 °C (example, may need optimization)

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • Ionization Mode: Electron Ionization (EI)[4]

    • Mass Analyzer: Quadrupole[4]

  • Data Analysis:

    • The analyte is identified by its retention time and the fragmentation pattern in the mass spectrum.

    • Quantification is typically performed using a selected ion monitoring (SIM) mode for enhanced sensitivity, comparing the response of a characteristic ion to a calibration curve.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH Q2(R1) guidelines.[5]

G start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: General workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methods that can be applied to the quantification of this compound. Researchers are encouraged to use this information as a starting point for developing and validating a method tailored to their specific needs and instrumentation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 5-Chloro-2-(ethylamino)aniline with structurally related aniline derivatives. The objective is to offer a comprehensive resource for researchers engaged in medicinal chemistry and drug discovery, highlighting the physicochemical, spectroscopic, and biological properties of these compounds. All quantitative data is summarized in comparative tables, and standardized experimental protocols are provided for key characterization techniques.

Structural Overview

This compound is a disubstituted aniline featuring a chlorine atom and an ethylamino group on the benzene ring. For a comparative analysis, we will examine it alongside four related compounds: N-ethylaniline, 4-Chloroaniline, 5-Chloro-2-methylaniline, and 2-Amino-4-chlorophenol. These compounds are selected to illustrate the impact of specific functional group substitutions on the core aniline scaffold.

Caption: Chemical structures of the target compound and its relatives.

Physicochemical Properties

The substitution pattern on the aniline ring significantly influences physicochemical properties such as melting point, boiling point, and solubility, which in turn affect the compound's pharmacokinetic profile.

PropertyThis compoundN-Ethylaniline4-Chloroaniline5-Chloro-2-methylaniline2-Amino-4-chlorophenol
Molecular Formula C₈H₁₁ClN₂[1][2]C₈H₁₁N[3]C₆H₆ClN[4]C₇H₈ClN[5]C₆H₆ClNO[6]
Molecular Weight 170.64 g/mol [2]121.18 g/mol [3][7]127.57 g/mol [4]141.60 g/mol [5]143.57 g/mol [6]
Appearance Not AvailableYellow-brown liquid[3][8]White/pale yellow solid[4][9]Grayish-white solid[5]Light brown crystalline solid[6]
Melting Point (°C) Not Available-63[3][8]67 - 70[4]20 - 26[5]~140 (decomposes)[6]
Boiling Point (°C) Not Available204 - 205[3][10]232[4]237 (at 722 mmHg)[5]Not Available
Water Solubility Not AvailableInsoluble (0.24 g/100 mL)[3]0.3 g/100 mL[4]Slightly soluble[11]< 1 mg/mL[6]
logP Not Available2.26[8]1.83[4]2.58 (est.)[5]1.24[6]
pKa Not Available5.12[8]4.15[4]Not AvailableNot Available

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for structural elucidation and confirmation. The following tables summarize key expected or reported spectral data for the compared compounds.

Table 2: ¹H NMR Spectral Data (Predicted/Reported, δ in ppm)

Compound Aromatic Protons -NH/-NH₂ Protons Alkyl Protons Other
This compound 6.5 - 7.2 ~3.5 (NH), ~4.0 (NH₂) ~1.3 (t, CH₃), ~3.2 (q, CH₂) -
N-Ethylaniline 6.6 - 7.2 ~3.6 (s) 1.2 (t, CH₃), 3.1 (q, CH₂) -
4-Chloroaniline ~6.6 (d), ~7.1 (d) ~3.7 (s) - -
5-Chloro-2-methylaniline 6.6 - 7.0 ~3.6 (s) 2.1 (s, CH₃) -

| 2-Amino-4-chlorophenol | 6.6 - 6.8 | ~4.5 (s, NH₂) | - | ~8.5 (s, OH) |

Table 3: IR Spectral Data (Key Absorptions, cm⁻¹)

Functional Group This compound N-Ethylaniline 4-Chloroaniline 5-Chloro-2-methylaniline 2-Amino-4-chlorophenol
N-H Stretch (Amine) 3300-3500 (m, two bands) ~3400 (m, one band) 3300-3500 (m, two bands) 3300-3500 (m, two bands) 3300-3500 (m, two bands)
O-H Stretch (Phenol) - - - - 3200-3600 (broad)
C-H Stretch (Aromatic) 3000-3100 (w) 3000-3100 (w) 3000-3100 (w) 3000-3100 (w) 3000-3100 (w)
C-H Stretch (Alkyl) 2850-2960 (m) 2850-2960 (m) - 2850-2960 (m) -
C=C Stretch (Aromatic) 1500-1600 (m) 1500-1600 (m) 1500-1600 (m) 1500-1600 (m) 1500-1600 (m)

| C-Cl Stretch | 600-800 (s) | - | 600-800 (s) | 600-800 (s) | 600-800 (s) |

Table 4: Mass Spectrometry Data

Compound Ionization Mode [M]⁺ (m/z) Key Isotope Peak [M+2]⁺
This compound EI/ESI 170 172 (approx. 1/3 intensity of M⁺)
N-Ethylaniline EI/ESI 121 -
4-Chloroaniline EI/ESI 127 129 (approx. 1/3 intensity of M⁺)
5-Chloro-2-methylaniline EI/ESI 141[5] 143 (approx. 1/3 intensity of M⁺)[5]

| 2-Amino-4-chlorophenol | EI/ESI | 143 | 145 (approx. 1/3 intensity of M⁺) |

Biological Activity and Applications

Substituted anilines are versatile precursors in the synthesis of pharmaceuticals and other biologically active molecules.[12] While data on this compound itself is limited, its structural motifs are present in compounds with known pharmacological activities.

  • Anticancer Activity : Many substituted aniline derivatives are integral to the design of kinase inhibitors for cancer therapy.[12][13] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases. Derivatives of halogenated anilines have been investigated as potent antimicrotubule agents and inhibitors of kinases like c-Src, Abl, and EGFR.[12][14]

  • Antimicrobial and Antifungal Activity : Chloro-substituted salicylanilides, which share the chloroaniline feature, have demonstrated significant antibacterial, antimycobacterial, and antifungal properties.[15][16] These compounds can interfere with essential cellular processes in pathogens.

  • Agrochemicals and Dyes : Chloroanilines are important intermediates in the production of pesticides, herbicides, and azo dyes.[11][17]

The synthesis of biologically active compounds often follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

G General Workflow for Aniline Derivative Drug Discovery A Precursor Selection (e.g., this compound) B Synthesis of Derivatives (e.g., Coupling, Cyclization) A->B C Structural Confirmation (NMR, MS, IR) B->C D In Vitro Screening (e.g., Kinase Assays, Antimicrobial MIC) C->D E Hit Identification & Optimization D->E E->B SAR-guided resynthesis F In Vivo Studies (Animal Models) E->F G Lead Compound F->G

Caption: A typical workflow for the discovery of drugs based on aniline scaffolds.

Many aniline-based drugs function by inhibiting specific signaling pathways, such as those mediated by protein kinases, which are often overactive in diseases like cancer.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Aniline-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

References

comparative spectroscopic study of N-alkylated chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to N-Alkylated Chloroanilines

This guide provides a comparative analysis of the spectroscopic properties of various N-alkylated chloroanilines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these compounds based on their spectral data. This document summarizes key quantitative data, outlines detailed experimental protocols for common spectroscopic techniques, and visualizes the analytical workflow.

Introduction

N-alkylated chloroanilines are a class of compounds with applications in organic synthesis and as precursors for pharmaceuticals and other specialty chemicals. Their structural characterization is crucial for quality control and research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure of these compounds.[1][2] This guide focuses on comparing the spectral features of N-methyl and N-ethyl derivatives of ortho-, meta-, and para-chloroaniline to highlight the influence of alkyl substitution and isomerism on their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of N-alkylated chloroanilines. The data has been compiled from various sources and provides a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data of N-Alkylated Chloroanilines
CompoundSolventChemical Shift (δ) ppm
4-Chloro-N-methylaniline CDCl₃~7.09 (d, 2H, Ar-H), ~6.45 (d, 2H, Ar-H), ~3.59 (s, 1H, NH), ~2.72 (s, 3H, N-CH₃)[3]
N-Ethyl-4-chloroaniline -Data not explicitly available in search results. Expected signals: quartet for N-CH₂, triplet for N-CH₂-CH₃, and signals for aromatic protons.[4]
3-Chloro-N-methylaniline -Data not explicitly available in search results. Expected signals: distinct signals for the four aromatic protons, a singlet for NH, and a singlet for N-CH₃.[5]
2-Chloro-N-methylaniline -The N-H stretch is observed experimentally at 3431 cm⁻¹ in the IR spectrum.[6] ¹H NMR data is not explicitly provided.
4-Chloroaniline (for comparison) -Aromatic protons at ~7.0 ppm and ~6.5 ppm; NH₂ protons around 3.57 ppm.[7][8]
2-Chloroaniline (for comparison) -Aromatic proton signals observed at ~7.22, ~7.03, ~6.72, and ~6.67 ppm; NH₂ protons at ~3.92 ppm.[9]
3-Chloroaniline (for comparison) -Aromatic and amine proton signals are present.[10]
Table 2: ¹³C NMR Spectroscopic Data of N-Alkylated Chloroanilines
CompoundSolventChemical Shift (δ) ppm
4-Chloro-N-methylaniline CDCl₃Aromatic carbons: ~140-113 ppm range; N-CH₃: ~38-28 ppm range.[3]
2-Chloro-N-phenylaniline (related compound) CDCl₃Ten distinct signals in the aromatic region.[2]
4-Chloroaniline (for comparison) -Spectroscopic data available.[7]
Table 3: IR Spectroscopic Data of N-Alkylated Chloroanilines
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
2-Chloro-N-methylaniline ~3431N-H stretch (secondary amine)[6]
4-Chloro-N-methylaniline -Vibrational spectral analysis has been carried out using FT-IR and FT-Raman spectroscopy.[11]
2-Chloro-N-phenylaniline (related compound) ~3400 (sharp), ~1600, ~1500, ~1300, ~750N-H stretch (secondary amine), C=C stretch (aromatic), C-N stretch (aromatic amine), C-Cl stretch[2]
2-Chloroaniline (for comparison) ~3450, ~3360 (two bands), ~1620, ~750N-H stretch (primary amine), C=C stretch (aromatic), C-Cl stretch[2]
Table 4: Mass Spectrometry Data of N-Alkylated Chloroanilines
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks
4-Chloro-N-methylaniline 141A characteristic M+2 peak at m/z 143 with an intensity ratio of approximately 3:1 is expected due to the ³⁷Cl isotope.[12]
3-Chloro-N-methylaniline 141An M+2 peak at m/z 143 is expected.[5]
2-Chloro-N-phenylaniline (related compound) 203M+2 peak at m/z 205 with an intensity ratio of approximately 3:1.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of N-alkylated chloroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified N-alkylated chloroaniline in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument or higher.[1][2]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0-220 ppm.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[1]

    • Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H (secondary amine), C-H (aromatic and alkyl), C=C (aromatic), C-N, and C-Cl stretching and bending vibrations.[2]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used.[12]

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique used in GC-MS, which involves bombarding the molecules with a high-energy electron beam.[13]

  • Mass Analysis : Separate the ionized molecules and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[12]

  • Data Analysis : The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺). The isotopic pattern, particularly the M+2 peak from chlorine, is a key identifier.[2][14] The fragmentation pattern gives additional structural information.

Visualizations

The following diagrams illustrate the logical workflow for a comparative spectroscopic study and the structural relationships influencing the spectroscopic data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation synthesis Synthesis of N-Alkylated Chloroanilines purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms process Data Processing (FT, Baseline Correction, etc.) nmr->process ir->process ms->process assign Spectral Assignment (Peak Picking, Integration) process->assign compare Comparative Analysis (Isomer Effects, Substituent Effects) assign->compare elucidate Structure Elucidation & Confirmation compare->elucidate

Caption: Experimental workflow for a comparative spectroscopic study.

logical_relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Data cluster_interpretation Interpretation chloro_pos Position of Cl (ortho, meta, para) nmr_shifts NMR Chemical Shifts (Aromatic & Alkyl Protons/Carbons) chloro_pos->nmr_shifts Influences ir_freq IR Frequencies (N-H, C-Cl stretches) chloro_pos->ir_freq Influences ms_frag MS Fragmentation Pattern chloro_pos->ms_frag Influences alkyl_group N-Alkyl Group (Methyl, Ethyl, etc.) alkyl_group->nmr_shifts Influences alkyl_group->ir_freq Influences alkyl_group->ms_frag Influences interpretation Unique Spectroscopic Signature for Each Isomer nmr_shifts->interpretation ir_freq->interpretation ms_frag->interpretation

Caption: Influence of structure on spectroscopic signatures.

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(ethylamino)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-(ethylamino)aniline

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 62476-15-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin irritation (Category 2) : Causes skin irritation.[1]

  • Eye irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific target organ toxicity – single exposure (Category 3) : May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 62476-15-7[1][2][3]
Molecular Formula C8H11ClN2[1][2][3]
Molecular Weight 170.64 g/mol [1]
EINECS Number 263-558-6[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential. The following procedural guidance outlines the lifecycle of handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to prevent skin, eye, and respiratory exposure.[4]

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles or a full-face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6][7]
Skin Protection Chemical-Resistant GlovesHandle with chemical-impermeable gloves (e.g., Butyl, Neoprene). Nitrile gloves may offer limited protection and should be changed frequently.[8][9] Gloves must be inspected before use.[6]
Protective ClothingWear a long-sleeved lab coat, closed at the front. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[10][11]
FootwearClosed-toe shoes are mandatory. For larger quantities or spill response, chemical-resistant boots are recommended.[4][10]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood to minimize inhalation.[12] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]
Step-by-Step Handling Protocol

1. Preparation and Planning:

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible.[1]

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[12]

  • Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

  • Ensure a spill kit with appropriate absorbent materials is readily available.

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations, including weighing and transferring, inside a chemical fume hood.[12]

  • Avoid breathing dust, fumes, or vapors.[1][8]

  • Avoid contact with skin and eyes.[8]

  • Keep the container tightly closed when not in use.[8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the work area.[8]

3. Spill Response:

  • Evacuate personnel from the immediate spill area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Prevent the spill from entering drains.[8]

  • Collect the absorbed material into a suitable container for hazardous waste.

  • Clean the spill area thoroughly.

Step-by-Step Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[9]

  • Do not mix with incompatible waste streams.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.

  • Keep waste containers away from heat and sources of ignition.[13]

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal facility.[5]

  • All disposal activities must comply with local, state, and federal regulations.[14] Do not dispose of this chemical down the drain.[8][9]

First Aid Measures

Immediate action is required in case of exposure.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Get medical help if skin irritation occurs.[1][8]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][8]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Workflow for Safe Handling and Disposal

G Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management cluster_spill Spill Response A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Required PPE B->C D Work Inside Fume Hood C->D E Weigh & Transfer Chemical D->E F Securely Close Container E->F Spill Spill Occurs E->Spill G Decontaminate Work Area F->G H Doff & Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container H->J K Store in Secure Secondary Containment J->K L Arrange Professional Disposal K->L Spill_1 Contain Spill Spill->Spill_1 Spill_2 Collect with Absorbent Spill_1->Spill_2 Spill_3 Place in Waste Container Spill_2->Spill_3 Spill_3->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.